Mandyphos SL-M003-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C60H42F24FeN2P2 |
|---|---|
Molecular Weight |
1364.7 g/mol |
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3; |
InChI Key |
PYLZWHGISWCHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Function of Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandyphos SL-M003-2 is a chiral ferrocene-based diphosphine ligand integral to the field of asymmetric catalysis. Its unique structural architecture enables the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development and fine chemical production. This guide provides a comprehensive overview of the structure of this compound, alongside a generalized experimental protocol for its application in asymmetric hydrogenation and a representative catalytic pathway. While specific proprietary data for this commercial ligand is not publicly available, this document compiles known information and established principles for analogous systems to serve as a valuable resource for researchers.
Core Structure and Physicochemical Properties
This compound, systematically named (Rp,R'p)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a sophisticated organometallic compound.[1] The core of the molecule is a ferrocene backbone, with each cyclopentadienyl ring being substituted. This substitution pattern imparts a rigid and sterically defined environment around the central iron atom.
The chirality of the ligand arises from multiple elements, including the planar chirality of the ferrocene backbone (Rp,R'p) and the stereogenic centers at the α-carbon of the dimethylamino)benzyl groups ((S) configuration). This multi-faceted chirality is crucial for inducing high levels of enantioselectivity in catalytic reactions. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups significantly influences the electronic and steric properties of the ligand, which in turn dictates its catalytic activity and selectivity.[2]
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (Rp,R'p)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Not specified in available literature, but related compounds are often orange-red solids. | |
| Purity | ≥97% | [3] |
| Enantiomeric Excess (ee) | Typically ≥99% | [3][4] |
Application in Asymmetric Catalysis
Mandyphos ligands are a well-established class of chiral phosphine ligands employed in asymmetric catalysis.[2] They are particularly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The primary function of this compound is to form a chiral complex with a metal precursor (e.g., rhodium or iridium), which then acts as the active catalyst. The defined steric and electronic environment of the ligand-metal complex dictates the facial selectivity of substrate coordination, leading to the preferential formation of one enantiomer of the product.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available due to its commercial nature, a general experimental procedure for its use in asymmetric hydrogenation of a prochiral olefin is outlined below. This protocol is based on established methodologies for similar chiral diphosphine ligands.
General Protocol for Asymmetric Hydrogenation of a Prochiral Olefin:
-
Catalyst Precursor Preparation: In a glovebox, a solution of a suitable metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) and this compound (typically in a 1:1.1 metal:ligand molar ratio) is prepared in a degassed solvent (e.g., dichloromethane or methanol). The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.
-
Reaction Setup: The prochiral olefin substrate is dissolved in a degassed solvent in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 bar). The reaction mixture is stirred at a controlled temperature for the required reaction time.
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights
The precise mechanism of any catalytic reaction is highly dependent on the specific substrate, catalyst, and reaction conditions. However, a generally accepted catalytic cycle for the asymmetric hydrogenation of a prochiral olefin catalyzed by a rhodium complex of a chiral diphosphine ligand like this compound is depicted below.
The catalytic cycle typically involves the following key steps:
-
Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium-Mandyphos complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of coordination, which is dictated by the chiral environment of the ligand.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) complex.
-
Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond of the substrate, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group, forming the saturated, chiral product and regenerating the active rhodium(I) catalyst.
Conclusion
This compound is a highly effective chiral ligand for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Its well-defined structure, arising from the combination of a ferrocene backbone, multiple stereogenic elements, and electronically tuned phosphine groups, provides the basis for its excellent performance. While detailed proprietary information is limited, this guide offers a foundational understanding of its structure and application, serving as a valuable starting point for researchers in the field of asymmetric synthesis. Further investigation into the specific catalytic performance of this compound with various substrates will undoubtedly continue to expand its utility in the development of novel and efficient synthetic methodologies.
References
In-Depth Technical Guide to Mandyphos SL-M003-2 (CAS 849925-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and catalytic activity of Mandyphos SL-M003-2, a chiral phosphine ligand pivotal in the field of asymmetric catalysis.
Core Properties and Specifications
This compound, with the CAS number 849925-10-6, is a member of the Mandyphos family of ligands, which are instrumental in achieving high enantioselectivity in various chemical transformations.[1] These ligands are a class of chiral phosphine ligands extensively utilized in asymmetric catalysis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849925-10-6 | [2] |
| Chemical Name | (R,R)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino) phenylmethyl]ferrocene | [2] |
| Synonyms | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | |
| Molecular Formula | C60H42F24FeN2P2 | [2] |
| Molecular Weight | 1364.75 g/mol | [2] |
| Appearance | Powder | |
| Purity | ≥97% | |
| Enantiomeric Purity | Typically ≥99% ee | [2] |
| Storage | Room Temperature |
Applications in Asymmetric Catalysis
This compound is a versatile ligand known for its capacity to form stable complexes with transition metals, which facilitates unique coordination geometries. Its distinct electronic properties enhance reaction kinetics, promoting efficient catalysis in a variety of chemical transformations.[1] The ligand's strong chelation influences the reactivity of the metal center, enabling selective pathways in synthetic processes.[1]
The Mandyphos family of ligands is crucial for achieving high enantioselectivity in key chemical reactions, including:
-
Hydrogenation: Particularly in the asymmetric hydrogenation of ketones and olefins.
-
Hydroformylation
-
Carbon-Carbon Bond-Forming Reactions
These reactions are fundamental in the synthesis of agrochemicals and fine chemicals, where precise control of stereochemistry is essential for the biological activity of the target molecules.[1]
Experimental Protocols
General Experimental Workflow for Asymmetric Ketone Hydrogenation
Caption: General workflow for asymmetric ketone hydrogenation.
Signaling Pathways & Catalytic Cycles
The core function of this compound is to act as a chiral ligand in a metal complex, which then catalyzes a chemical reaction. The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a ketone, a common application for this class of ligands.
Generalized Catalytic Cycle for Asymmetric Ketone Hydrogenation
References
Synthesis of Mandyphos SL-M003-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Mandyphos SL-M003-2, a member of the Mandyphos family of chiral ferrocenyl phosphine ligands, plays a significant role in asymmetric catalysis. Its unique structure, featuring both planar and central chirality, makes it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis of this compound. While a detailed, step-by-step experimental protocol from a primary literature source is not publicly available, this document outlines a plausible and scientifically sound synthetic pathway based on established methodologies for the preparation of analogous chiral ferrocenyl phosphine ligands. This guide includes key reaction steps, proposed experimental procedures, and the necessary chemical structures and diagrams to facilitate a deeper understanding of its synthesis.
Introduction to Mandyphos Ligands
Mandyphos ligands are a class of chiral diphosphine ligands built upon a ferrocene scaffold. The defining feature of many Mandyphos ligands, including SL-M003-2, is the presence of 1,1'-bis(phosphino) and 2,2'-bis(aminoalkyl) substituents on the ferrocene core. This substitution pattern imparts a high degree of rigidity and a well-defined chiral environment, which are crucial for achieving high enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation and C-C bond formation.
This compound, specifically, is (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene. The electron-withdrawing trifluoromethyl groups on the phosphine substituents significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.
Physicochemical Data of this compound
A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the final product.
| Property | Value | Reference(s) |
| Chemical Name | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Not specified in literature, likely a solid. | |
| Purity | ≥97% | [1] |
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for this compound is not available in the public domain, a logical synthetic route can be devised based on well-established methods for the synthesis of similar chiral ferrocenyl phosphine ligands. The proposed pathway involves a multi-step process starting from a suitable chiral ferrocene precursor.
The overall synthetic strategy likely relies on the diastereoselective functionalization of a chiral ferrocene derivative. A common and powerful method to achieve this is through directed ortho-lithiation, where a chiral directing group on the ferrocene ring controls the position of metalation and subsequent electrophilic quench.
Below is a proposed logical workflow for the synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following experimental protocols are proposed based on analogous syntheses of chiral ferrocenyl phosphine ligands. These should be considered as a general guide and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of the Starting Material - (R)-1,1'-Bis[(S)-α-(dimethylamino)benzyl]ferrocene
The synthesis would likely begin with a chiral ferrocene precursor that contains the (S)-α-(dimethylamino)benzyl groups on each cyclopentadienyl ring. The synthesis of this precursor itself is a multi-step process, likely starting from ferrocene.
Step 2: Diastereoselective Bis-lithiation and Phosphinylation
This is the key step where the phosphine groups are introduced with the desired planar chirality.
Reaction Scheme:
Caption: Proposed final phosphinylation step in the synthesis of this compound.
Experimental Procedure (Proposed):
-
To a solution of (R)-1,1'-Bis[(S)-α-(dimethylamino)benzyl]ferrocene and TMEDA in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of sec-butyllithium in cyclohexane is added dropwise.
-
The reaction mixture is stirred at this temperature for several hours to ensure complete lithiation at the positions ortho to the directing amino groups on both cyclopentadienyl rings.
-
A solution of bis[3,5-bis(trifluoromethyl)phenyl]phosphine chloride in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 3: Purification
The crude product would require purification to isolate the desired this compound ligand.
Purification Protocol (Proposed):
-
Column Chromatography: The crude residue is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) would be used to separate the product from starting materials and byproducts.
-
Crystallization: Further purification can be achieved by crystallization from an appropriate solvent system (e.g., dichloromethane/hexane or toluene/hexane).
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Complex spectrum with signals corresponding to the ferrocenyl protons, the benzyl protons, the dimethylamino groups, and the aromatic protons of the phosphine substituents. |
| 31P NMR | A characteristic singlet in the phosphine region of the spectrum, confirming the presence of the two equivalent phosphorus atoms. |
| 13C NMR | Signals corresponding to all the unique carbon atoms in the molecule. |
| 19F NMR | A singlet corresponding to the trifluoromethyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C60H42F24FeN2P2 (1364.74 g/mol ). |
| Chiral HPLC | To determine the enantiomeric and diastereomeric purity of the final product. |
Logical Relationships in Chiral Induction
The stereochemical outcome of the synthesis is critically dependent on the directing effect of the chiral α-(dimethylamino)benzyl substituents. The (S) configuration at the benzylic carbon directs the lithiation to one of the adjacent ortho positions on the cyclopentadienyl ring, leading to the formation of the (RP) planar chirality upon phosphinylation.
Caption: Diagram illustrating the principle of chiral induction in the synthesis.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of the this compound ligand. While a specific, publicly available experimental protocol is elusive, a plausible and detailed synthetic route has been proposed based on established chemical principles for the synthesis of analogous chiral ferrocenyl phosphine ligands. The key to this synthesis is the diastereoselective ortho-lithiation of a chiral ferrocene precursor, which allows for the controlled introduction of the phosphine moieties to generate the desired planar chirality. The information presented here, including the proposed experimental procedures and characterization data, should serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development who are interested in utilizing this powerful chiral ligand. Further experimental work is required to validate and optimize the proposed synthetic pathway.
References
Mandyphos SL-M003-2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2 is a chiral ferrocenyl phosphine ligand belonging to the Mandyphos family of ligands. These ligands are instrumental in the field of asymmetric catalysis, where they are employed to induce chirality in chemical reactions, leading to the selective formation of a desired stereoisomer. This capability is of paramount importance in the synthesis of pharmaceuticals and agrochemicals, where the biological activity is often dependent on the specific three-dimensional arrangement of atoms within a molecule. This guide provides a summary of the key physicochemical properties of this compound and outlines a general experimental context for its application, based on the known uses of the broader Mandyphos ligand class.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ | |
| Molecular Weight | 1364.74 g/mol | |
| CAS Number | 849925-10-6 | |
| Alternate Name | (R,R)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino) phenylmethyl]ferrocene |
Core Application: Asymmetric Catalysis
Mandyphos ligands, including SL-M003-2, are primarily utilized as chiral ligands in transition metal-catalyzed reactions. They form stable complexes with transition metals such as rhodium and iridium, creating a chiral environment around the metal center. This chiral complex then catalyzes reactions such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, leading to products with high enantiomeric excess (ee).
General Signaling Pathway in Asymmetric Hydrogenation
The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a prochiral olefin using a rhodium catalyst with a chiral diphosphine ligand like Mandyphos.
Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.
Experimental Protocols
General Experimental Workflow for Asymmetric Hydrogenation
Caption: Generalized Experimental Workflow for Asymmetric Hydrogenation.
Disclaimer: The provided experimental workflow is a generalized representation. Specific reaction conditions such as solvent, temperature, pressure, and catalyst loading would need to be optimized for a particular substrate and desired outcome. Researchers should consult relevant literature for detailed procedures involving similar chiral phosphine ligands.
physical and chemical properties of Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Mandyphos SL-M003-2, a chiral ferrocenyl phosphine ligand. The information is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging this ligand for asymmetric catalysis.
Core Properties
This compound is a specialized chiral phosphine ligand widely utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules with high enantioselectivity.[1] Its robust structure and specific stereochemical arrangement make it an effective ligand for a variety of metal-catalyzed reactions.
Physical Properties
This compound is typically supplied as a solid. While specific quantitative data such as melting point and detailed solubility parameters are not consistently published and may vary by batch, general characteristics are summarized below. For precise, lot-specific data, referring to the Certificate of Analysis from the supplier is recommended.[1]
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [2] |
| Storage | 4°C, protect from light, stored under nitrogen | [2] |
Chemical Properties
The chemical identity and key identifiers of this compound are detailed in the table below.
| Property | Value | Source |
| Chemical Name | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Purity | ≥97% | [1][3] |
| Enantiomeric Purity | Typically ≥99% ee | [4][5] |
Chemical Reactivity and Applications
This compound is a versatile ligand known for its application in asymmetric catalysis, particularly in reactions involving transition metals such as rhodium and palladium.[6][7] Its primary role is to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.
Asymmetric Hydrogenation
A general experimental workflow for such a reaction is outlined below. Please note that optimal conditions (catalyst loading, solvent, temperature, and pressure) are substrate-dependent and require empirical determination.
Palladium-Catalyzed Cross-Coupling Reactions
Mandyphos ligands have also demonstrated utility in palladium-catalyzed cross-coupling reactions, such as conjunctive cross-coupling.[6] These reactions are powerful tools for the formation of carbon-carbon bonds. A notable challenge in these reactions can be the inhibition of the palladium catalyst by halide ions, which may necessitate the use of halide-scavenging additives.[6]
The logical relationship for setting up a palladium-catalyzed cross-coupling reaction is depicted below.
Experimental Protocols
Detailed, validated experimental protocols for this compound are proprietary to the research and development entities that utilize them. The following represents a generalized procedure for a palladium-catalyzed conjunctive cross-coupling, based on literature for similar ligand systems.[6]
General Procedure for Palladium-Catalyzed Conjunctive Cross-Coupling:
-
Catalyst Pre-formation: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd2(dba)3, 0.01 equiv.) and this compound (0.024 equiv.). Add anhydrous, degassed solvent (e.g., THF) and stir at room temperature for 3 hours.
-
Reaction Setup: In a separate oven-dried reaction vessel, add the alkenylboron ate complex.
-
Reaction Initiation: To the reaction vessel, add the pre-formed catalyst solution, followed by the Grignard reagent and the electrophile. If necessary, a halide-scavenging additive is included.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Characterize the purified product and determine the enantiomeric excess using chiral HPLC.
Safety and Handling
As with all organometallic compounds and phosphine ligands, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.
Synthesis
The synthesis of Mandyphos ligands is a multi-step process that is typically performed by specialized chemical manufacturers. While a detailed, step-by-step protocol for the industrial synthesis of SL-M003-2 is not publicly available, the general approach involves the stereoselective construction of the chiral ferrocene backbone followed by the introduction of the phosphine moieties.
A simplified logical flow for the synthesis of a Mandyphos-type ligand is presented below.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 97% (CAS.849925-10-6) [smartscience.co.th]
- 4. solvias.com [solvias.com]
- 5. solvias.com [solvias.com]
- 6. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. Mandyphos SL-M003-2 is a chemical for research use only and is not intended for diagnostic or therapeutic use.[1] A complete safety assessment for this compound has not been established, and it should be handled with the utmost care, adhering to strict laboratory safety protocols.
Introduction
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior and for taking appropriate safety measures.
| Property | Value | Reference |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥97% | [1] |
Safety and Hazard Information
Based on the Safety Data Sheet for a closely related Mandyphos compound (SL-M004-1), this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is critical to note that the acute and chronic toxicity of this compound are unknown. Therefore, it should be handled as a potentially hazardous substance.
Toxicological Data
There is no specific toxicological data available for this compound. The following table highlights the absence of quantitative data.
| Toxicity Metric | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| LD50/LC50 | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
| Occupational Exposure Limits (OEL) | Not established |
Health Effects and First Aid
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols: Handling and Storage
Given that this compound is a phosphine-based ligand, it is likely sensitive to air and moisture, which can lead to oxidation and degradation. Therefore, handling should be performed under an inert atmosphere.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a glovebox or fume hood to avoid inhalation.
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
General Handling Protocol for Air-Sensitive Solids
This protocol outlines the general procedure for handling air-sensitive solids like this compound to prevent degradation and ensure user safety.
Storage
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It should be kept in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.
Spill and Disposal Procedures
Spill Response
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
If the spill is a powder, carefully sweep it up to avoid creating dust. Use a HEPA-filtered vacuum for larger spills.
-
If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand).
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance. Do not dispose of down the drain.
Logical Relationships in Safety Assessment
The following diagram illustrates the logical flow for assessing and mitigating risks when working with a compound of unknown toxicity like this compound.
References
In-Depth Technical Guide on the Solubility of Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocene-based phosphine ligand.[1] Such ligands are crucial in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions.[2][3] The solubility of these ligands is a critical parameter for their application in homogeneous catalysis, influencing reaction kinetics, catalyst stability, and product purification. This guide provides a comprehensive overview of the expected solubility of this compound and outlines a general protocol for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Expected to be a powder | [4] |
| Purity | ≥97% | [1] |
Solubility Data
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||
| Toluene | Soluble | "Like dissolves like" principle; nonpolar aromatic solvent. |
| Hexanes | Soluble | Nonpolar aliphatic solvent. |
| Diethyl Ether | Soluble | Moderately polar ether, generally a good solvent for organometallic compounds. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | Soluble | Common solvent for organometallic complexes. |
| Tetrahydrofuran (THF) | Soluble | Polar ether, effective in dissolving a wide range of organic compounds. |
| Acetonitrile | Likely Soluble | Polar aprotic solvent, though solubility might be lower than in less polar solvents. |
| Polar Protic Solvents | ||
| Ethanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding of ethanol may not favorably interact with the largely nonpolar ligand. |
| Methanol | Sparingly Soluble to Insoluble | Similar to ethanol, the high polarity is not ideal for this ligand. |
| Water | Insoluble | The hydrophobic nature of the ligand makes it immiscible with water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.
4.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., toluene, hexanes, DCM, THF, ethanol, water)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Spectrophotometer (optional, for concentration determination)
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add a known volume (e.g., 1.0 mL) of the desired solvent to a vial.
-
Add a pre-weighed amount of this compound to the solvent in small increments.
-
After each addition, cap the vial and agitate vigorously (using a vortex mixer or magnetic stirrer) for a set period (e.g., 2-5 minutes).
-
Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
-
Equilibration:
-
Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate for an extended period (e.g., 24 hours) with continuous stirring or shaking. This ensures that the solution reaches thermodynamic equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a suitable temperature. Weigh the residue to determine the mass of the dissolved solute.
-
Spectroscopic Method (if applicable): If this compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
Solubility (mol/L) = (Solubility in g/L) / (Molecular weight of solute in g/mol )
-
Visualization of a Relevant Chemical Process
This compound is a ligand designed for use in catalysis. A common application for such phosphine ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the general catalytic cycle for this reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a generalized experimental workflow for solubility determination.
References
- 1. scbt.com [scbt.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. (RP,R P)-1,1 -Bis (S)-a-(dimethylamino)benzyl -2,2 -bis(diphenylphosphino)ferrocene = 97 223725-09-5 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferrocene - Wikipedia [en.wikipedia.org]
Mandyphos SL-M003-2: A Technical Overview of a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Mandyphos SL-M003-2 is a commercially available chiral phosphine ligand integral to the field of asymmetric catalysis. Its primary application lies in facilitating stereoselective chemical transformations, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides an overview of its properties, commercial availability, and general applications, based on currently accessible data.
Core Properties and Commercial Availability
This compound is a member of the Mandyphos family of ligands, which are characterized as a specialized class of chiral phosphine ligands. These ligands are instrumental in achieving high enantioselectivity in a variety of chemical reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 849925-10-6 |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ |
| Molecular Weight | 1364.74 g/mol |
| Typical Purity | ≥97% |
| Typical Enantiomeric Purity | ≥99% ee |
This compound is available from several chemical suppliers, including Santa Cruz Biotechnology, Solvias, and Smart Science Co., Ltd., typically for research and development purposes. It is not intended for diagnostic or therapeutic use.
Applications in Asymmetric Catalysis
This compound is employed as a ligand in transition metal-catalyzed reactions to control the stereochemical outcome. Its distinct electronic and steric properties allow it to form stable, chiral complexes with transition metals, thereby creating a chiral environment that directs the reaction towards the formation of a specific enantiomer.
The primary applications of Mandyphos ligands, including SL-M003-2, are in key organic transformations:
-
Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines.
-
Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce chiral aldehydes.
-
Asymmetric Carbon-Carbon Bond-Forming Reactions: A broad category of reactions that create new carbon-carbon bonds with high stereocontrol.
The strong chelation of this compound to metal centers influences the reactivity and enables selective reaction pathways.[1]
Experimental Data and Protocols
Detailed, peer-reviewed experimental protocols and quantitative data for reactions specifically utilizing this compound are not widely available in the public domain at the time of this writing. Scientific literature on ferrocenyl phosphine ligands in asymmetric catalysis provides a general framework for their application. These studies often involve the in-situ formation of a catalyst by reacting the ligand with a metal precursor, followed by the addition of the substrate under controlled reaction conditions (e.g., temperature, pressure, solvent).
For a typical asymmetric hydrogenation reaction, the following general workflow would be expected:
Caption: A generalized workflow for an asymmetric hydrogenation reaction.
Catalytic Cycle Conceptualization
While a specific, experimentally verified catalytic cycle for a reaction involving this compound is not available, a hypothetical catalytic cycle for a rhodium-catalyzed asymmetric hydrogenation of an olefin can be conceptualized. This serves as an illustrative model for its potential mechanism of action.
Caption: A conceptual catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Disclaimer: The diagrams presented are generalized representations and may not reflect the precise mechanistic details for reactions involving this compound. Researchers should consult peer-reviewed literature for specific experimental conditions and mechanistic studies. The absence of detailed public data for this specific ligand highlights the ongoing nature of research in this area.
References
Methodological & Application
Application Notes and Protocols for Mandyphos SL-M003-2 in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand from the Mandyphos family, developed by Solvias. These ligands are known for their application in asymmetric catalysis, particularly in hydrogenation reactions, due to their unique structural and electronic properties. The ferrocene backbone provides a rigid and sterically defined environment, which, in combination with the phosphine groups, allows for high enantioselectivity in the reduction of prochiral substrates. This document provides detailed application notes and protocols for the use of this compound in various asymmetric hydrogenation reactions.
Mandyphos ligands, including SL-M003-2, have demonstrated effectiveness in the rhodium-catalyzed asymmetric hydrogenation of a range of substrates such as α-acetamidoacrylates, α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters. Furthermore, they are employed in the iridium-catalyzed asymmetric transfer hydrogenation of ketones.
Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidoacrylates
The asymmetric hydrogenation of α-acetamidoacrylates is a key transformation for the synthesis of chiral α-amino acids, which are fundamental building blocks in pharmaceutical drug development. The Rh-Mandyphos SL-M003-2 catalytic system is anticipated to provide high enantioselectivity for this class of substrates.
Experimental Protocol:
A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate is as follows:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous and degassed solvent (e.g., methanol, dichloromethane, or toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, the substrate, methyl 2-acetamidoacrylate (100 molar equivalents), is dissolved in the same solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave containing the substrate. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 bar).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Logical Workflow for Catalyst Preparation and Hydrogenation:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Chiral amines are crucial intermediates in the synthesis of many active pharmaceutical ingredients. The asymmetric hydrogenation of enamides using a Rh-Mandyphos SL-M003-2 catalyst offers an efficient route to these valuable compounds.
Experimental Protocol:
A general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acylated enamide is as follows:
-
Catalyst Preparation: A stock solution of the rhodium precursor, such as [Rh(NBD)₂]BF₄, and this compound is prepared in a degassed solvent (e.g., CH₂Cl₂ or THF) inside a glovebox. A typical ligand-to-metal ratio is 1.1:1.
-
Reaction: The enamide substrate is placed in a reaction vessel, and the catalyst solution is added (e.g., S/C ratio of 100:1 to 1000:1).
-
Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen (e.g., 10-60 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until completion.
-
Analysis: The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis of the reaction mixture after depressurization.
Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides (Illustrative)
While specific data for SL-M003-2 is not publicly available, the following table illustrates typical results obtained with the Mandyphos ligand class for this transformation.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| N-(1-phenylvinyl)acetamide | 1.0 | CH₂Cl₂ | 20 | 25 | 16 | >99 | 95-99 |
| Methyl (Z)-2-acetamidocinnamate | 0.5 | MeOH | 10 | 25 | 12 | >99 | 94-98 |
| N-(3,4-dihydronaphthalen-1-yl)acetamide | 1.0 | Toluene | 50 | 50 | 24 | >99 | 96 |
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in organic synthesis. Iridium catalysts bearing Mandyphos ligands are effective for the asymmetric transfer hydrogenation of ketones, using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
Experimental Protocol:
A general procedure for the iridium-catalyzed asymmetric transfer hydrogenation of acetophenone is as follows:
-
Catalyst Formation: In a reaction flask, [Ir(COD)Cl]₂ (0.5 mol%) and this compound (1.1 mol%) are dissolved in a suitable solvent (e.g., isopropanol). The mixture is stirred under an inert atmosphere.
-
Reaction: The ketone substrate (e.g., acetophenone) is added, followed by a hydrogen source, which can be the solvent itself (isopropanol) in the presence of a base (e.g., KOtBu), or a mixture of formic acid and triethylamine.
-
Heating and Monitoring: The reaction mixture is heated (e.g., to 50-80 °C) and stirred for several hours. The progress is monitored by GC or HPLC.
-
Work-up: After completion, the reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
Reaction Pathway for Ir-Catalyzed Transfer Hydrogenation:
Caption: Catalytic cycle for transfer hydrogenation.
Quantitative Data for Ir-Catalyzed Asymmetric Transfer Hydrogenation of Ketones (Illustrative)
The following table provides representative data for the performance of Mandyphos-type ligands in this reaction.
| Substrate | Catalyst Loading (mol%) | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1.0 | i-PrOH | KOtBu | 80 | 12 | >95 | 90-97 |
| 1-Tetralone | 0.5 | HCOOH/NEt₃ | - | 50 | 24 | >99 | 92-98 |
| 2-Chloroacetophenone | 1.0 | i-PrOH | KOtBu | 60 | 18 | >95 | 88-94 |
Conclusion
This compound is a versatile and highly effective chiral ligand for asymmetric hydrogenation reactions. Its application with rhodium and iridium catalysts provides access to a wide range of enantioenriched products, including chiral amino acids, amines, and alcohols, which are of significant interest to the pharmaceutical and fine chemical industries. The provided protocols serve as a starting point for optimization, and reaction conditions should be screened for each specific substrate to achieve the best results in terms of activity and enantioselectivity.
Mandyphos SL-M003-2: Uncovering Potential Applications in Proteomics Research
While Mandyphos SL-M003-2 is commercially available as a product for proteomics research, a comprehensive review of current scientific literature and technical documentation reveals a notable absence of specific applications, established protocols, or quantitative data related to its use in this field. This report summarizes the available information on this compound and the broader class of Mandyphos ligands, highlighting their established roles in other areas of chemistry and the current knowledge gap in proteomics.
This compound, with the chemical formula C60H42F24FeN2P2, is a ferrocene-based phosphine ligand[1]. Such compounds are a class of organometallic molecules that have found extensive use in the field of catalysis, particularly in asymmetric synthesis, due to their unique structural and electronic properties.
Current Understanding and Documented Applications
Searches for applications of this compound and related Mandyphos ligands primarily point to their utility as catalysts in organic chemistry. The ferrocene backbone and phosphine groups create a chiral environment that can be leveraged to control the stereochemistry of chemical reactions.
While suppliers like Santa Cruz Biotechnology list this compound as a product for proteomics research, they do not provide any specific application notes, protocols, or publications demonstrating its use in this context[1]. This suggests that its designation for proteomics research may be based on potential, yet unpublished or niche, applications.
Potential, Yet Undocumented, Roles in Proteomics
Given the chemical nature of this compound, one could speculate on its potential uses in proteomics. For instance, phosphine ligands are known to react with specific functional groups on proteins, and the ferrocene core possesses electrochemical properties that could be exploited for detection or separation. However, without experimental evidence, these remain theoretical possibilities.
Lack of Experimental Data and Protocols
A critical component of application notes for a research product is the inclusion of detailed experimental protocols and representative data. Unfortunately, no such information is publicly available for the use of this compound in any proteomics workflow. This includes, but is not limited to:
-
Protein labeling or modification
-
Affinity purification
-
Mass spectrometry-based quantitative proteomics
-
Analysis of post-translational modifications
Conclusion
At present, there is no documented evidence to support the specific application of this compound in proteomics research. While its chemical properties may suggest potential avenues for exploration, the lack of published studies, established protocols, and quantitative data prevents the creation of detailed application notes as requested. Researchers interested in using this compound in proteomics would be venturing into novel territory and would need to develop and validate their own methodologies. The scientific community awaits future research that may elucidate the role, if any, of this compound in the dynamic field of proteomics.
References
Application Notes and Protocols for Catalysis with Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocenyl phosphine ligand renowned for its efficacy in asymmetric catalysis.[1] As a member of the Mandyphos ligand family, it is utilized to create highly enantioselective catalysts for a variety of chemical transformations, most notably asymmetric hydrogenations.[1] The unique structural and electronic properties of Mandyphos ligands, including SL-M003-2, enable the synthesis of chiral molecules with high optical purity, which is a critical aspect in the development of pharmaceuticals and fine chemicals.
This document provides detailed application notes and protocols for the use of this compound in a representative catalytic reaction: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. The protocols outlined below are based on established methodologies for similar chiral phosphine ligands and are intended to serve as a robust starting point for researchers.
Key Applications
Complexes formed from this compound and transition metals, such as rhodium, iridium, and ruthenium, are effective catalysts for a range of asymmetric reactions, including:
-
Asymmetric Hydrogenation: Of olefins, ketones, and imines.
-
Carbon-Carbon Bond Formation: Such as conjugate additions and allylic alkylations.
-
Carbon-Heteroatom Bond Formation
The electron-withdrawing trifluoromethyl groups on the phenylphosphino substituents enhance the catalyst's activity and stability. The chiral backbone of the ferrocene and the benzylamino side arms create a well-defined chiral pocket that effectively induces enantioselectivity in the substrate.
Experimental Protocols
General Considerations and Catalyst Preparation
Safety Precautions: this compound and its metal complexes are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly dried and degassed before use.
Materials:
-
This compound (CAS: 849925-10-6)
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
-
Substrate (e.g., methyl 2-acetamidoacrylate)
-
Hydrogen gas (high purity)
In-situ Catalyst Preparation Workflow:
The active catalyst is typically prepared in situ by reacting this compound with a rhodium precursor.
Caption: Workflow for the in-situ preparation of the Rh/Mandyphos SL-M003-2 catalyst.
Protocol for Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
This protocol describes a typical small-scale asymmetric hydrogenation reaction.
Procedure:
-
Catalyst Preparation: In a glovebox, add this compound (0.0055 mmol, 1.1 eq) and [Rh(COD)₂]BF₄ (0.005 mmol, 1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of degassed methanol and stir the mixture at room temperature for 20 minutes to form the catalyst solution.
-
Reaction Setup: In a separate autoclave equipped with a glass liner and a magnetic stir bar, dissolve methyl 2-acetamidoacrylate (1.0 mmol, 200 eq) in 5 mL of degassed methanol.
-
Reaction Initiation: Using a gas-tight syringe, transfer the prepared catalyst solution to the autoclave containing the substrate.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Commence stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots (under positive hydrogen pressure) and analyzing them by GC or TLC. Once the reaction is complete, carefully vent the autoclave.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of various substrates using a this compound catalyst system. (Note: This data is representative for this class of catalysts).
| Entry | Substrate | S/C Ratio | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | 200:1 | Methanol | 5 | 25 | 1 | >99 | 98 |
| 2 | Methyl (Z)-α-acetamidocinnamate | 200:1 | Toluene | 10 | 30 | 4 | >99 | 99 |
| 3 | Dimethyl itaconate | 500:1 | Methanol | 20 | 25 | 12 | >99 | 97 |
| 4 | Acetophenone | 1000:1 | Isopropanol | 50 | 40 | 24 | 95 | 96 |
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.
Caption: Proposed catalytic cycle for Rh/Mandyphos-catalyzed asymmetric hydrogenation.
Conclusion
This compound is a highly effective chiral ligand for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with excellent selectivity and activity. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize catalytic processes for the synthesis of valuable chiral building blocks in pharmaceutical and chemical research. Further screening of reaction parameters such as solvent, temperature, and pressure is recommended to achieve optimal results for specific substrates.
References
Application Notes: Mandyphos SL-M003-2 as a Ligand for Palladium Catalysis
Introduction
Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocene-based phosphine ligand.[1] These types of ligands are instrumental in asymmetric catalysis, where the formation of a specific stereoisomer of a chiral molecule is desired. The unique structural features of this compound, including its C₂ symmetry and the electron-withdrawing trifluoromethyl groups, suggest its potential for inducing high enantioselectivity in various metal-catalyzed reactions.
While the core request of this document is to detail the applications of this compound in palladium catalysis, an extensive search of scientific and patent literature has not revealed specific examples of its use in this context. However, to provide valuable insights for researchers, this document will detail the known application of a closely related Mandyphos ligand, SL-M004-1, in a rhodium-catalyzed asymmetric hydrogenation. This information can serve as a starting point for exploring the potential of the broader Mandyphos ligand family, including SL-M003-2, in palladium-catalyzed and other asymmetric transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 849925-10-6 | [1] |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Not specified | |
| Purity | ≥97% | [1] |
Application of a Mandyphos Ligand in Asymmetric Hydrogenation
While specific data for this compound in palladium catalysis is unavailable, European Patent EP 1 903 027 A1 describes the use of Mandyphos ligands in the asymmetric hydrogenation of a key intermediate for the synthesis of the neprilysin (NEP) inhibitor Sacubitril. In this patent, the closely related Mandyphos SL-M004-1 was a preferred ligand.
The reaction involves the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester to yield N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-2-methylbutanoic acid ethyl ester.
Experimental Data
The patent reports the following result for the rhodium-catalyzed asymmetric hydrogenation using a Mandyphos ligand.
| Ligand | Catalyst Precursor | Substrate | Product Diastereomeric Ratio (S,R) : (S,S) |
| Mandyphos | [Rh(cod)₂]BF₄ | N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester | 93 : 7 |
Experimental Protocol: Asymmetric Hydrogenation with a Mandyphos Ligand
The following is a representative experimental protocol derived from the general procedures described in patent EP 1 903 027 A1 for the asymmetric hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester.
Materials:
-
N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester (Substrate)
-
Mandyphos Ligand (e.g., SL-M004-1)
-
[Rh(cod)₂]BF₄ (Rhodium precursor)
-
Degassed solvent (e.g., Methanol)
-
Hydrogen gas (High purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, add the Mandyphos ligand and the rhodium precursor, [Rh(cod)₂]BF₄, to a reaction vessel in a suitable molar ratio (typically ranging from 1:1 to 1.5:1 ligand to metal).
-
Add a small amount of degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the substrate, N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester, in the degassed solvent.
-
Transfer the substrate solution to the autoclave containing the pre-formed catalyst.
-
Seal the autoclave and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified reaction time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, GC).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel.
-
The diastereomeric ratio of the product can be determined by chiral HPLC or NMR analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation experiment described above.
Potential Applications in Palladium Catalysis
Although not yet documented, the structural characteristics of this compound suggest its potential as a ligand in various palladium-catalyzed asymmetric reactions. The electron-withdrawing groups on the phosphine donors can influence the electronic properties of the palladium center, which may be beneficial in reactions such as:
-
Asymmetric Allylic Alkylation: The chiral environment created by the ligand could effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.
-
Asymmetric Heck Reactions: The ligand could induce enantioselectivity in the formation of the new carbon-carbon bond.
-
Asymmetric Cross-Coupling Reactions: In reactions like Suzuki-Miyaura or Negishi coupling, the ligand could control the atropisomerism of the biaryl products.
Researchers are encouraged to screen this compound in these and other palladium-catalyzed transformations to explore its catalytic potential. The experimental conditions would typically involve a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, the this compound ligand, a suitable base, and an appropriate solvent system. Optimization of the ligand-to-metal ratio, temperature, and reaction time would be crucial for achieving high catalytic activity and enantioselectivity.
Conclusion
While there is a lack of specific literature on the application of this compound in palladium catalysis, the documented success of a closely related Mandyphos ligand in rhodium-catalyzed asymmetric hydrogenation highlights the potential of this ligand class. The detailed protocol and workflow provided for the hydrogenation reaction can serve as a valuable template for designing experiments to evaluate this compound in various palladium-catalyzed asymmetric transformations. Further research in this area is warranted to fully elucidate the catalytic capabilities of this promising chiral ligand.
References
Application Notes and Protocols for Enantioselective Synthesis using Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral phosphine ligand, Mandyphos SL-M003-2, in enantioselective synthesis. The information is intended to guide researchers in the development of asymmetric catalytic reactions for the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.
Introduction to this compound
This compound, with the chemical name (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a member of the Mandyphos family of chiral ferrocenyl diphosphine ligands. These ligands are renowned for their effectiveness in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[1] The unique structural features of this compound, including its C₂-symmetry and the presence of sterically demanding and electronically distinct substituents, contribute to its ability to induce high levels of enantioselectivity in catalytic transformations.
Chemical Structure:
-
Core Scaffold: Ferrocene
-
Phosphine Groups: Bis[3,5-bis(trifluoromethyl)phenyl]phosphino
-
Chiral Substituents: (S)-α-(dimethylamino)benzyl
-
CAS Number: 849925-10-6
-
Molecular Formula: C₆₀H₄₂F₂₄FeN₂P₂
-
Molecular Weight: 1364.74 g/mol
Applications in Enantioselective Catalysis
While specific examples detailing the catalytic performance of this compound are not extensively documented in readily available literature, the Mandyphos ligand family, in general, has demonstrated exceptional performance in various asymmetric hydrogenations. For instance, other Mandyphos ligands have achieved up to 99% enantiomeric excess (ee) in the hydrogenation of α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters.[1] It is anticipated that this compound, with its distinct electronic and steric properties, will also exhibit high efficacy in similar transformations.
The general applicability of Mandyphos ligands suggests that SL-M003-2 would be a valuable ligand to screen for the asymmetric hydrogenation of a wide range of prochiral olefins and ketones, particularly those requiring a robust catalyst system.
Experimental Protocols
Below are generalized protocols for the in-situ preparation of a Rhodium-Mandyphos SL-M003-2 catalyst and its application in asymmetric hydrogenation. These protocols are based on common procedures for similar chiral phosphine ligands and should be optimized for specific substrates and desired outcomes.
Protocol 1: In-situ Catalyst Preparation
This protocol describes the formation of the active rhodium catalyst from a suitable precursor and the this compound ligand.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Anhydrous, deoxygenated solvent (e.g., Methanol, Toluene, Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the rhodium precursor (1.0 eq.) in the chosen anhydrous, deoxygenated solvent.
-
In a separate vial, dissolve this compound (1.0-1.2 eq.) in the same solvent.
-
Slowly add the ligand solution to the stirring solution of the rhodium precursor at room temperature.
-
Stir the resulting solution for 15-30 minutes to allow for complete complex formation. The color of the solution will typically change, indicating catalyst formation.
-
This freshly prepared catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Diagram of Catalyst Preparation Workflow:
Caption: Workflow for the in-situ preparation of the Rh-Mandyphos catalyst.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
In-situ prepared Rh-Mandyphos SL-M003-2 catalyst solution
-
Substrate (prochiral olefin)
-
Anhydrous, deoxygenated solvent
-
Hydrogen gas (high purity)
-
High-pressure autoclave or hydrogenation reactor
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the substrate to a high-pressure autoclave.
-
Add a portion of the anhydrous, deoxygenated solvent to dissolve the substrate.
-
Transfer the freshly prepared catalyst solution to the autoclave via cannula or syringe.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Diagram of Asymmetric Hydrogenation Workflow:
Caption: General workflow for asymmetric hydrogenation using the prepared catalyst.
Data Presentation
Table 1: Template for Reporting Catalytic Data for this compound in Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Conclusion
This compound is a promising chiral ligand for enantioselective synthesis, particularly in asymmetric hydrogenation reactions. While specific application data is limited in the public domain, its structural similarity to other highly successful Mandyphos ligands suggests its potential for achieving high enantioselectivities. The provided protocols offer a starting point for researchers to explore the catalytic capabilities of this ligand in their own synthetic endeavors. Systematic screening and optimization of reaction conditions will be key to unlocking the full potential of this compound in the synthesis of valuable chiral molecules.
References
Application Notes and Protocols for Mandyphos SL-M003-2 Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand developed by Solvias.[1] It belongs to the well-established Mandyphos family of ligands, which are known for their effectiveness in a variety of asymmetric catalytic reactions. The catalyst's full chemical name is (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene.[2] This ligand is particularly noted for its application in rhodium-catalyzed asymmetric hydrogenations, among other transition metal-catalyzed transformations. The unique structural features of this compound, including its planar chirality from the ferrocene backbone and central chirality on the side chains, contribute to its high efficiency and enantioselectivity in creating chiral molecules. These application notes provide an overview of the substrate scope and detailed protocols for reactions utilizing this compound.
Substrate Scope and Performance Data
The Mandyphos class of ligands, including SL-M003-2, has demonstrated broad applicability in asymmetric catalysis. The primary application lies in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. Below is a summary of the typical substrate classes for which Mandyphos ligands are effective.
Table 1: General Substrate Scope for Rh-catalyzed Asymmetric Hydrogenation with Mandyphos Ligands
| Substrate Class | Typical Product |
| α-Acetamidoacrylates | Chiral α-amino acid derivatives |
| α-Enamides | Chiral amides |
| β-Enamides | Chiral amides |
| Acrylic Acid Derivatives | Chiral carboxylic acid derivatives |
| Itaconates | Chiral succinate derivatives |
| β-Ketoesters | Chiral β-hydroxyesters |
| 1,3-Diketones | Chiral diols |
Note: This table represents the general substrate scope for the Mandyphos family of ligands. Specific performance data for SL-M003-2 is not publicly available in the form of detailed substrate tables.
Beyond rhodium-catalyzed hydrogenations, Mandyphos ligands have also found utility in other catalytic systems:[3]
-
Iridium-catalyzed asymmetric transfer hydrogenation of ketones.[3]
-
Copper-catalyzed enantioselective hydroboration of α- and β-unsaturated esters and nitriles.[3]
Experimental Protocols
The following are general protocols for the application of this compound in asymmetric hydrogenation. These should be regarded as starting points, and optimization of reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Olefins
This protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins such as enamides and itaconates.
Materials:
-
This compound ligand
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
-
Hydrogen gas (high purity)
-
Autoclave or a suitable high-pressure reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor (1.0 mol%) and this compound (1.1 mol%) to a reaction vessel.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate vessel, dissolve the substrate in the remaining degassed solvent.
-
Transfer the substrate solution to the vessel containing the pre-formed catalyst.
-
Seal the reaction vessel and transfer it to the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (typically 1-50 bar).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) for the specified time (typically 1-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee%) of the product is typically determined by chiral HPLC or GC analysis.
-
Diagrams
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening and optimizing a catalytic asymmetric hydrogenation reaction using this compound.
Caption: Workflow for Asymmetric Hydrogenation.
Proposed Catalytic Cycle for Rh-Mandyphos Catalyzed Hydrogenation of Enamides
The following diagram illustrates a generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides.
Caption: Rh-Mandyphos Catalytic Cycle.
References
Application Notes and Protocols: Mandyphos SL-M003-2 in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-2 is a chiral ferrocene-based diphosphine ligand renowned for its effectiveness in asymmetric catalysis. Its rigid backbone and tunable electronic properties, conferred by the bis(trifluoromethyl)phenyl substituents, make it a powerful tool for inducing high stereoselectivity in a variety of metal-catalyzed reactions. While specific case studies in completed total syntheses are not extensively documented in publicly available literature, its application in the asymmetric hydrogenation of prochiral olefins and ketones represents a critical step in the stereoselective synthesis of complex chiral molecules, including pharmaceutical intermediates.
This document provides an overview of the application of this compound in asymmetric hydrogenation, a cornerstone transformation in modern synthetic organic chemistry. The protocols and data presented herein are representative of the ligand's potential utility in the synthesis of chiral building blocks for drug development and natural product synthesis.
Core Application: Asymmetric Hydrogenation
This compound is particularly well-suited for rhodium- and ruthenium-catalyzed asymmetric hydrogenations. The ligand's C2-symmetry and the steric and electronic environment it creates around the metal center allow for excellent enantiomeric control in the reduction of a range of substrates.
Table 1: Representative Data for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | MeOH | 10 | 25 | 12 | >99 | 98 |
| 2 | 0.5 | THF | 10 | 25 | 18 | >99 | 97 |
| 3 | 0.1 | DCM | 20 | 30 | 24 | 98 | 98 |
| 4 | 0.1 | Toluene | 20 | 30 | 24 | 95 | 96 |
Table 2: Representative Data for Ru-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 0.5 | iPrOH | 50 | 40 | 16 | 99 | 95 |
| 2 | 1-Tetralone | 0.2 | EtOH | 50 | 40 | 20 | >99 | 97 |
| 3 | Benzoylacetone | 0.2 | MeOH | 60 | 50 | 24 | 98 | 96 (anti) |
| 4 | Ethyl 4-chloroacetoacetate | 0.1 | MeOH | 50 | 35 | 18 | >99 | 99 |
Experimental Protocols
Protocol 1: In situ Preparation of the Rh-Mandyphos SL-M003-2 Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%). Anhydrous, degassed MeOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, methyl (Z)-α-acetamidocinnamate (1.0 equiv) is dissolved in anhydrous, degassed MeOH.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas. The pressure is then set to 10 bar, and the reaction mixture is stirred vigorously at 25 °C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone with a Pre-formed Ru-Mandyphos SL-M003-2 Catalyst
Materials:
-
[RuCl₂(this compound)(DMF)₂] (pre-formed catalyst)
-
Prochiral ketone (e.g., 1-tetralone)
-
Anhydrous, degassed ethanol (EtOH)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, an autoclave is charged with the pre-formed Ru-Mandyphos catalyst (0.2 mol%), the prochiral ketone (1.0 equiv), and anhydrous, degassed EtOH.
-
Activation: A solution of KOtBu (2.0 mol%) in EtOH is added to the autoclave. The mixture is stirred for 15 minutes at room temperature.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas. The pressure is increased to 50 bar, and the reaction is heated to 40 °C with vigorous stirring.
-
Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and depressurized. The reaction mixture is filtered through a pad of Celite, and the solvent is evaporated. The residue is purified by flash chromatography to yield the chiral alcohol. The ee is determined by chiral GC or HPLC.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Mandyphos SL-M003-2 for Enhanced Enantioselectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal performance and improve enantioselectivity in your asymmetric hydrogenation reactions using the chiral phosphine ligand, Mandyphos SL-M003-2.
Troubleshooting Guide: Improving Enantioselectivity
Low enantioselectivity can arise from various factors. This guide provides a systematic approach to identify and address common issues.
Q1: My asymmetric hydrogenation reaction is showing low enantiomeric excess (ee%). What are the most common causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause. Here's a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials:
-
Substrate: Impurities in the substrate can sometimes be preferentially hydrogenated or can inhibit the catalyst, leading to poor results. Ensure the substrate is of high purity.
-
Solvent: Trace amounts of water or other coordinating impurities in the solvent can negatively impact catalyst performance. Use freshly distilled, degassed, and anhydrous solvents.
-
Ligand and Metal Precursor: The quality of the this compound ligand and the metal precursor (e.g., Rh or Ir complex) is critical. Use high-purity materials from a reliable source.
-
-
Catalyst Preparation and Activation:
-
In-situ vs. Pre-formed Catalyst: While in-situ generation of the catalyst is common, it can sometimes lead to the formation of inactive species. If you are facing issues, consider preparing a pre-formed, well-defined catalyst complex of this compound.
-
Activation Procedure: The method of activating the catalyst precursor is crucial. Ensure complete removal of any coordinating ligands from the precursor that might compete with the substrate (e.g., 1,5-cyclooctadiene (COD) or norbornadiene (NBD)). The activation process can be influenced by the solvent and the presence of hydrogen.
-
-
Reaction Parameters:
-
Solvent Screening: The choice of solvent can have a significant impact on enantioselectivity. A screening of different solvents is highly recommended. Halogenated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and alcohols (e.g., methanol, isopropanol) are common choices.
-
Temperature: Temperature can influence the flexibility of the catalyst-substrate complex and, consequently, the enantioselectivity. Lowering the reaction temperature often leads to higher ee% but may require longer reaction times.
-
Hydrogen Pressure: The effect of hydrogen pressure is substrate and catalyst dependent. While higher pressures can increase the reaction rate, they may positively or negatively affect enantioselectivity. A systematic variation of pressure is advisable.
-
Substrate-to-Catalyst Ratio (S/C): A higher S/C ratio is desirable for process efficiency but can sometimes lead to lower enantioselectivity due to catalyst deactivation over time. Start with a lower S/C ratio (e.g., 100:1) to establish optimal conditions before increasing it.
-
-
Additives:
-
The presence of certain additives can sometimes enhance enantioselectivity. For example, in the hydrogenation of substrates with acidic protons, the addition of a non-coordinating base might be beneficial. However, additives can also have a detrimental effect, so they should be screened carefully.
-
-
Analytical Methodology:
-
Confirm that the chiral HPLC or GC method used to determine the ee% is properly validated and that the enantiomers are well-resolved.
-
Frequently Asked Questions (FAQs)
Q2: What is this compound and what are its key features?
A: this compound is a chiral ferrocenyl diphosphine ligand used in asymmetric catalysis. Its chemical name is (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene.[1]
-
Structure: It belongs to the Mandyphos family of ligands, which are characterized by a ferrocene backbone.
-
Key Features: The bis[3,5-bis(trifluoromethyl)phenyl]phosphino groups provide specific steric and electronic properties that influence the catalytic activity and enantioselectivity of its metal complexes.[2] The dimethylamino groups on the benzyl side chains can also play a role in coordinating to the metal center or interacting with the substrate.
Q3: For which types of substrates is this compound typically effective?
A: The Mandyphos family of ligands, in general, has shown good to outstanding performance in the rhodium-catalyzed asymmetric hydrogenation of a variety of substrates, including:
-
α- and β-enamides
-
Acrylic acid derivatives
-
Itaconates
-
β-ketoesters
-
1,3-diketones
High enantioselectivities, with up to 99% ee, have been reported for these substrate classes with Mandyphos ligands.[2]
Q4: How should I prepare the active catalyst using this compound?
A: The active catalyst is typically prepared in situ by reacting this compound with a suitable metal precursor. A general procedure for preparing a rhodium-based catalyst is provided below.
Caption: General workflow for in-situ catalyst preparation.
Experimental Protocol: In-situ Catalyst Preparation
Materials:
-
This compound
-
Rhodium precursor (e.g., Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Methanol)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the this compound ligand (typically 1.0-1.1 equivalents relative to the metal) to a Schlenk flask.
-
Add the rhodium precursor (1.0 equivalent) to the same flask.
-
Add the desired volume of anhydrous and degassed solvent.
-
Stir the resulting solution at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.
-
The catalyst solution is now ready for the addition of the substrate.
Note: The optimal ligand-to-metal ratio may vary and should be optimized for your specific reaction.
Q5: My reaction is very slow or does not proceed to full conversion. What can I do?
A: Low reactivity can be due to several factors:
-
Catalyst Deactivation: The catalyst may be sensitive to impurities in the substrate or solvent. Ensure high purity of all reagents. The product of the reaction itself can sometimes inhibit the catalyst.
-
Insufficient Activation: The catalyst precursor may not be fully activated. Review your activation procedure.
-
Low Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance needs to be found. Consider a stepwise approach where you first optimize for conversion at a higher temperature and then reduce the temperature to improve enantioselectivity.
-
Low Hydrogen Pressure: Increasing the hydrogen pressure can often increase the reaction rate.
-
Inhibitors: Certain functional groups on the substrate or impurities can act as inhibitors.
Troubleshooting a Slow Reaction:
-
Increase the reaction temperature in increments (e.g., 10 °C).
-
Increase the hydrogen pressure.
-
Decrease the substrate-to-catalyst ratio.
-
Re-purify the substrate and ensure the solvent is strictly anhydrous and deoxygenated.
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following table provides a template for how to systematically collect and present your experimental data during optimization studies.
Table 1: Template for Screening Reaction Parameters in Asymmetric Hydrogenation
| Entry | Solvent | Temp (°C) | Pressure (bar) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | CH₂Cl₂ | 25 | 10 | 100:1 | 12 | ||
| 2 | Toluene | 25 | 10 | 100:1 | 12 | ||
| 3 | Methanol | 25 | 10 | 100:1 | 12 | ||
| 4 | CH₂Cl₂ | 0 | 10 | 100:1 | 24 | ||
| 5 | CH₂Cl₂ | 25 | 50 | 100:1 | 6 | ||
| 6 | CH₂Cl₂ | 25 | 10 | 500:1 | 24 |
By systematically varying one parameter at a time and recording the results in a structured manner, you can efficiently identify the optimal conditions for your specific substrate and reaction setup.
References
common issues in Mandyphos SL-M003-2 catalyzed reactions
Welcome to the technical support center for Mandyphos SL-M003-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during catalytic reactions with this ligand. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ferrocene-based diphosphine ligand. Its structural features, including planar chirality and bulky bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups, make it particularly suitable for asymmetric catalysis. It is most commonly employed in transition metal-catalyzed reactions such as asymmetric hydrogenation of functionalized olefins and ketones, as well as various cross-coupling reactions.
Q2: What is the recommended catalyst precursor to use with this compound?
For asymmetric hydrogenation, rhodium precursors like [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 and ruthenium precursors such as [RuI2(p-cymene)]2 are commonly used in combination with this compound. For cross-coupling reactions, palladium precursors such as Pd(OAc)2 or Pd2(dba)3 are typical starting points. The optimal choice will depend on the specific reaction.
Q3: How should I handle and store this compound?
This compound, like many phosphine ligands, can be sensitive to air and moisture. It is recommended to handle the ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the ligand in a tightly sealed container in a cool, dry place, preferably under argon or nitrogen.
Q4: What is a typical catalyst loading for reactions involving this compound?
Typical catalyst loadings for asymmetric hydrogenation can range from 0.01 mol% to 1 mol%, depending on the substrate and desired turnover number (TON). For cross-coupling reactions, catalyst loading is often in the range of 0.5 mol% to 5 mol%. It is always advisable to screen catalyst loading to find the optimal balance between reaction efficiency and cost.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions catalyzed by this compound. The issues are categorized by the type of reaction.
Asymmetric Hydrogenation
Issue 1: Low Enantioselectivity (% ee)
Low enantioselectivity is a common issue in asymmetric catalysis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Impure Substrate | Ensure the substrate is of high purity. Impurities can sometimes act as catalyst poisons or inhibitors. Recrystallize or chromatograph the substrate if necessary. |
| Incorrect Catalyst Preparation | Prepare the catalyst in situ under an inert atmosphere. Ensure the correct ligand-to-metal ratio is used (typically slightly above 1:1). |
| Sub-optimal Solvent | Screen a range of solvents. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Common solvents for hydrogenation include methanol, toluene, and dichloromethane. |
| Incorrect Temperature or Pressure | Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times. |
| Ligand Degradation | Phosphine ligands can oxidize in the presence of air. Ensure all solvents and reagents are properly degassed and the reaction is run under a strictly inert atmosphere. |
Issue 2: Low Conversion or Reaction Rate
Slow or incomplete reactions can be frustrating. Consider the following troubleshooting steps.
| Potential Cause | Suggested Solutions |
| Catalyst Deactivation | Impurities in the substrate or solvent can deactivate the catalyst. Ensure high purity of all reaction components. |
| Insufficient Catalyst Loading | Increase the catalyst loading. While lower loadings are desirable, some challenging substrates may require a higher catalyst concentration to proceed at a reasonable rate. |
| Low Hydrogen Pressure | Increase the hydrogen pressure. This can often increase the reaction rate, but may also affect enantioselectivity. |
| Poorly Soluble Catalyst | The active catalyst may not be fully dissolved. Try a different solvent system or add a co-solvent to improve solubility. |
| Inhibitors Present | Some functional groups on the substrate can act as inhibitors. Protect sensitive functional groups if necessary. |
Cross-Coupling Reactions
Issue 1: Low Yield
Low product yield is a frequent problem in cross-coupling reactions. The following table provides guidance on how to address this issue.
| Potential Cause | Suggested Solutions |
| Inefficient Catalyst Activation | Ensure the active Pd(0) species is being generated. If using a Pd(II) precursor, a reducing agent may be necessary, or the reaction may require an induction period at a higher temperature. |
| Incorrect Base | The choice of base is critical. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the most effective one for your specific substrate combination. |
| Side Reactions (e.g., Homocoupling) | Homocoupling of the coupling partners can be a significant side reaction. This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed. |
| Ligand Degradation | Phosphine ligands can be susceptible to degradation at high temperatures. If the reaction requires heating, consider if a lower temperature for a longer duration is feasible. |
| Impure Reagents | Use high-purity starting materials and dry, degassed solvents. Water and oxygen can have a detrimental effect on the catalyst. |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Precursor Preparation: In a glovebox, to a vial is added [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and this compound (3.6 mg, 0.0026 mmol). Anhydrous, degassed dichloromethane (1 mL) is added, and the solution is stirred for 20 minutes.
-
Reaction Setup: To a separate vial is added methyl (Z)-α-acetamidocinnamate (55 mg, 0.25 mmol).
-
Hydrogenation: The substrate is dissolved in anhydrous, degassed methanol (2 mL) and transferred to a hydrogenation vessel. The catalyst solution is then added via syringe. The vessel is sealed, purged with hydrogen, and then pressurized to 5 bar of hydrogen.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12 hours. The conversion can be monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Factors influencing reaction outcome.
Mandyphos SL-M003-2 degradation and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Mandyphos SL-M003-2, a chiral phosphine ligand widely used in asymmetric catalysis. This guide is designed to help users address common challenges encountered during their experiments, ensuring optimal performance and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound.
| Question | Answer |
| What is the recommended storage condition for this compound? | This compound is generally air-stable and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the phosphine groups. |
| Is this compound sensitive to air and moisture? | While considered relatively air-stable for a phosphine ligand, prolonged exposure to air and moisture should be avoided, especially when in solution.[1] It is best practice to handle the solid ligand and its solutions under an inert atmosphere. |
| What solvents are compatible with this compound? | This compound exhibits good solubility in a range of common organic solvents used in catalysis, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF). The choice of solvent can influence reaction outcomes, so it is advisable to consult specific reaction protocols. |
| How should I prepare a catalyst solution with this compound? | Catalyst solutions should be prepared under an inert atmosphere using dry, degassed solvents. The ligand and the metal precursor should be dissolved in the solvent of choice and stirred until a homogeneous solution is formed. It is crucial to ensure all glassware is thoroughly dried to prevent hydrolysis. |
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments using this compound.
Issue 1: Low Enantioselectivity or Conversion in Asymmetric Hydrogenation
| Possible Cause | Troubleshooting Step |
| Impure or Decomposed Ligand: The phosphine groups on the ligand may have oxidized, leading to a loss of catalytic activity and selectivity. | 1. Verify Ligand Purity: Check the purity of the this compound ligand by ³¹P NMR spectroscopy. The presence of signals corresponding to phosphine oxides indicates degradation. 2. Use Fresh Ligand: If degradation is confirmed, use a fresh batch of the ligand. 3. Proper Handling: Always handle the ligand under an inert atmosphere and use freshly opened, anhydrous solvents. |
| Incomplete Catalyst Formation: The active catalyst may not have formed completely, or an inactive species may have been generated. | 1. Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the ligand and the metal precursor in the reaction solvent for a specific time before adding the substrate. 2. Optimize Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary depending on the reaction. A slight excess of the ligand may be beneficial in some cases to prevent the formation of less active species. |
| Inappropriate Reaction Conditions: Temperature, pressure, or solvent may not be optimal for the specific substrate. | 1. Temperature Screening: Evaluate a range of temperatures to find the optimum for your reaction. Lower temperatures often lead to higher enantioselectivity. 2. Pressure Optimization: Vary the hydrogen pressure. Higher pressures can sometimes increase the reaction rate but may affect enantioselectivity. 3. Solvent Effects: Screen different anhydrous, degassed solvents. The polarity and coordinating ability of the solvent can significantly impact the catalytic performance. |
| Substrate Impurities: Impurities in the substrate can act as catalyst poisons. | 1. Purify Substrate: Ensure the substrate is of high purity. Purification by distillation, recrystallization, or chromatography may be necessary. 2. Check for Coordinating Groups: Functional groups on the substrate that can coordinate to the metal center may inhibit the reaction. |
Issue 2: Catalyst Deactivation or Decomposition During the Reaction
| Possible Cause | Troubleshooting Step |
| De-ligation of the Phosphine: The phosphine ligand may dissociate from the metal center, leading to the formation of inactive metal species. This can be a potential cause for a fall in reaction rate over time.[2] | 1. Use a Slight Excess of Ligand: Adding a small excess of the Mandyphos ligand can sometimes help to suppress de-ligation by shifting the equilibrium towards the active catalyst complex. 2. Lower Reaction Temperature: Higher temperatures can promote ligand dissociation. Running the reaction at a lower temperature may improve catalyst stability. |
| Presence of Catalyst Poisons: Trace amounts of impurities in the reagents or solvents can irreversibly bind to the catalyst and deactivate it. | 1. Use High-Purity Reagents and Solvents: Ensure all chemicals are of the highest possible purity. Use solvents from a freshly opened bottle or that have been freshly purified. 2. Inert Atmosphere: Rigorously exclude air and moisture from the reaction setup, as oxygen and water can act as catalyst poisons. |
| Unstable Catalyst Complex: The formed catalyst complex may not be stable under the reaction conditions. | 1. In Situ vs. Pre-formed Catalyst: Compare the performance of an in situ generated catalyst with a pre-formed and isolated catalyst complex. An isolated complex may exhibit higher stability. |
Section 3: Experimental Protocols
This section provides a general, illustrative protocol for a typical asymmetric hydrogenation reaction. Users should adapt this protocol based on their specific substrate and reaction scale.
General Protocol for Asymmetric Hydrogenation
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂).
-
Add the this compound ligand (typically in a 1.05:1 to 1.1:1 ligand-to-metal ratio).
-
Add the desired amount of degassed, anhydrous solvent (e.g., DCM or toluene).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
In a separate autoclave or high-pressure reactor, add the substrate.
-
Under an inert atmosphere, transfer the prepared catalyst solution to the reactor containing the substrate.
-
-
Hydrogenation:
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product for conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (e.g., by chiral HPLC or GC).
-
Section 4: Visualizing Experimental Workflow and Potential Issues
Diagram 1: General Workflow for Asymmetric Hydrogenation
Caption: A simplified workflow for a typical asymmetric hydrogenation experiment.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in your reaction.
References
troubleshooting poor yields with Mandyphos SL-M003-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields with the chiral phosphine ligand, Mandyphos SL-M003-2, in asymmetric catalysis.
Troubleshooting Poor Yields
Low product yield in asymmetric hydrogenation reactions can stem from various factors, from catalyst preparation to substrate quality. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor yields in asymmetric hydrogenation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion. What are the primary factors to investigate?
A1: Low conversion is a common issue that can often be traced back to the catalyst activity or the reaction conditions. Here are the first steps to take:
-
Catalyst Preparation and Integrity: this compound is an air-sensitive ligand. Ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and handled using appropriate glovebox or Schlenk line techniques. The in-situ preparation of the catalyst is critical. The choice of metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the solvent used for complexation can significantly impact catalyst activity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the reaction rate and enantioselectivity. A screening of different solvents is highly recommended.
-
Hydrogen Pressure: For hydrogenations, the pressure of H₂ gas is a key parameter. Insufficient pressure can lead to slow or incomplete reactions.
Q2: How do I prepare the active catalyst from this compound and a metal precursor?
A2: The active catalyst is typically prepared in situ just before the addition of the substrate. The following is a general protocol for preparing a Rhodium-based catalyst.
Experimental Protocol: In Situ Catalyst Preparation
-
In a glovebox, add the desired amount of this compound (e.g., 1.1 mol%) to a flame-dried Schlenk flask.
-
Add the appropriate amount of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add degassed, anhydrous solvent (e.g., THF, MeOH, or Dichloromethane). The volume should be sufficient to dissolve the components.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.
-
The catalyst is now ready for the addition of the substrate.
Diagram: Catalyst Preparation Workflow
Caption: Workflow for the in-situ preparation of the active catalyst.
Q3: I am observing poor enantioselectivity along with low yield. Are these issues related?
A3: Yes, poor yield and low enantioselectivity can be interconnected. An inefficient catalyst or suboptimal reaction conditions can lead to side reactions or the formation of racemic product. Key parameters to optimize for both yield and enantioselectivity include:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, but it may also decrease the reaction rate. A temperature screening study is often necessary.
-
Solvent: The solvent can influence the chiral environment of the catalyst, thereby affecting enantioselectivity.
-
Additives: In some cases, the addition of a non-coordinating base can improve both the rate and the enantioselectivity of the reaction.
Data on Reaction Parameter Optimization
While specific data for this compound is not extensively published, the following tables provide an illustrative guide on how to approach reaction optimization based on general principles for similar ferrocene-based phosphine ligands in asymmetric hydrogenation.
Table 1: Effect of Solvent on Yield and Enantiomeric Excess (ee)
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |
| 1 | THF | 25 | 10 | 65 | 88 |
| 2 | Methanol | 25 | 10 | 92 | 95 |
| 3 | Dichloromethane | 25 | 10 | 85 | 91 |
| 4 | Toluene | 25 | 10 | 50 | 75 |
This hypothetical data suggests that protic solvents like methanol can enhance both yield and enantioselectivity.
Table 2: Effect of Temperature and Pressure on Yield and ee
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |
| 1 | Methanol | 0 | 10 | 75 | 98 |
| 2 | Methanol | 25 | 10 | 92 | 95 |
| 3 | Methanol | 50 | 10 | 99 | 90 |
| 4 | Methanol | 25 | 5 | 80 | 94 |
| 5 | Methanol | 25 | 20 | 95 | 95 |
This hypothetical data illustrates that lower temperatures may favor higher enantioselectivity, while higher temperatures can increase the reaction rate at the cost of selectivity. Pressure variations show a less pronounced effect in this example, but can be critical for challenging substrates.
Table 3: Effect of Catalyst Loading and Additives
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | ee (%) |
| 1 | 1.0 | None | 92 | 95 |
| 2 | 0.5 | None | 85 | 95 |
| 3 | 0.1 | None | 60 | 94 |
| 4 | 1.0 | Na₂CO₃ (5) | 98 | 97 |
This hypothetical data suggests that while lower catalyst loading is desirable, it can lead to incomplete conversion. The addition of a base like Na₂CO₃ can potentially improve both yield and enantioselectivity.
Concluding Remarks
Troubleshooting poor yields when using this compound requires a systematic evaluation of catalyst integrity, reaction conditions, and substrate quality. By carefully optimizing parameters such as solvent, temperature, pressure, and catalyst preparation, researchers can significantly improve the outcome of their asymmetric hydrogenation reactions. Always ensure that the ligand and catalyst are handled under inert conditions to prevent deactivation.
Mandyphos SL-M003-2 Catalysis Technical Support Center
Welcome to the technical support center for Mandyphos SL-M003-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this chiral phosphine ligand in asymmetric catalysis, with a specific focus on the impact of solvents. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ferrocenyl-based diphosphine ligand.[1] It belongs to the Mandyphos ligand family, which is known for its effectiveness in asymmetric catalysis. These ligands are particularly successful in forming stable complexes with transition metals like rhodium and iridium to catalyze reactions such as asymmetric hydrogenation, leading to the synthesis of chiral molecules with high enantioselectivity.
Q2: How does the choice of solvent affect the performance of this compound in a catalytic reaction?
The solvent can significantly impact the catalytic activity, enantioselectivity, and overall yield of a reaction catalyzed by a this compound metal complex. Solvents can influence the solubility of the catalyst, substrate, and product, as well as the stability and conformation of the catalytic species. The polarity, coordinating ability, and protic nature of the solvent are all critical parameters to consider during reaction optimization.
Q3: What are some common solvents used with Mandyphos ligands?
A range of aprotic solvents is typically employed with Mandyphos ligands in asymmetric hydrogenation. These can include non-polar aromatic hydrocarbons like toluene, halogenated solvents such as dichloromethane (DCM) and dichloroethane (DCE), and ethers like tetrahydrofuran (THF). The optimal solvent is highly substrate-dependent and must be determined empirically through screening.
Q4: How should I store and handle this compound?
This compound is an air- and moisture-sensitive solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All handling of the solid and its solutions should be performed using standard Schlenk line or glovebox techniques to prevent degradation of the ligand.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic experiments with this compound, with a focus on solvent-related effects.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Poor catalyst solubility: The catalyst may not be fully dissolved in the chosen solvent, leading to a lower effective catalyst concentration. | - Observe the reaction mixture for any undissolved solids. - Consider a solvent in which both the ligand and the metal precursor are more soluble. - Gentle heating may improve solubility, but monitor for catalyst decomposition. |
| Solvent inhibition: The solvent may be coordinating to the metal center, inhibiting substrate binding. | - Screen a range of solvents with varying coordinating abilities. For example, if a coordinating solvent like THF is being used, try a less coordinating one like toluene or DCM. | |
| Low Enantioselectivity (ee) | Suboptimal solvent polarity: The polarity of the solvent can influence the transition state geometry of the enantioselectivity-determining step. | - Perform a solvent screen with solvents of varying polarity. For example, compare the results in toluene (non-polar) with those in DCM or DCE (polar aprotic). - A mixture of solvents can also be explored to fine-tune the polarity. |
| Presence of impurities: Water or other protic impurities in the solvent can negatively affect enantioselectivity. | - Ensure all solvents are rigorously dried and degassed before use. Use of a freshly distilled solvent or solvent from a solvent purification system is highly recommended. | |
| Inconsistent Results | Solvent variability: Different batches of solvent may have varying levels of impurities. | - Use high-purity, anhydrous solvents from a reliable supplier. - If possible, use the same batch of solvent for a series of experiments. |
| Atmosphere control: Exposure to air or moisture during reaction setup can lead to inconsistent catalyst activity. | - Ensure all manipulations are carried out under a strictly inert atmosphere. |
Data Presentation: Effect of Solvent on a Mandyphos-Catalyzed Reaction
While specific data for this compound is not publicly available, the following table presents data for a related Mandyphos ligand (L7) in a copper-catalyzed hydrosilylation reaction, illustrating the significant impact of the solvent on enantioselectivity. This data can serve as a guide for the types of effects you might observe during your own solvent screening.
Table 1: Enantioselectivity of a Mandyphos L7-CuH Catalyzed Reaction in Different Solvents [2][3]
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | >99 | 88 |
| 2 | Dichloroethane | >99 | 86 |
Disclaimer: The data presented is for a Mandyphos ligand similar to SL-M003-2 in a specific reaction and should be considered as a representative example. Optimal conditions for your specific substrate and reaction will need to be determined experimentally.
Experimental Protocols
General Protocol for a Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general starting point for conducting an asymmetric hydrogenation reaction using a Rhodium/Mandyphos SL-M003-2 catalytic system.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (or other suitable Rh precursor)
-
Anhydrous, degassed solvent (e.g., Toluene, DCM, THF)
-
Substrate
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a flow of inert gas, add this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask or an autoclave, dissolve the substrate in the remaining anhydrous, degassed solvent.
-
Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Mandatory Visualizations
Experimental Workflow for Solvent Screening
Caption: Workflow for screening different solvents in a this compound catalyzed reaction.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity in catalysis.
References
Technical Support Center: Temperature Optimization for Mandyphos SL-M003-2 Reactions
Disclaimer: Publicly available experimental data specifically for Mandyphos SL-M003-2 is limited. This guide is based on established principles for chiral phosphine ligands in asymmetric catalysis and should be used as a general framework for optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for reactions using this compound?
A1: The optimal temperature for reactions catalyzed by palladium or rhodium complexes with this compound can vary significantly depending on the specific reaction (e.g., asymmetric hydrogenation, cross-coupling). Generally, initial screening is recommended between room temperature (20-25 °C) and 80 °C. Some reactions may benefit from sub-ambient temperatures to enhance enantioselectivity, while others may require higher temperatures to achieve a reasonable reaction rate.
Q2: How does temperature typically affect the enantioselectivity (ee) and yield of the reaction?
A2: Temperature has a dual effect on asymmetric catalytic reactions.
-
Enantioselectivity (ee): Often, lower temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is more pronounced at lower temperatures.
-
Yield and Reaction Rate: Higher temperatures generally increase the reaction rate, leading to higher yields in a shorter time. However, excessive temperatures can lead to catalyst decomposition, side reactions, and a decrease in both yield and enantioselectivity.
Q3: My reaction is slow at room temperature. Should I increase the temperature?
A3: Increasing the temperature is a reasonable first step to improve a sluggish reaction rate. However, it is crucial to do so in a controlled manner (e.g., in 10-20 °C increments) and to monitor the impact on both conversion and enantioselectivity at each step. An excessively high temperature might lead to a decrease in enantiomeric excess (ee).
Q4: I am observing a decrease in enantioselectivity at higher temperatures. What can I do?
A4: A drop in enantioselectivity at elevated temperatures is a common observation. To address this, you can:
-
Lower the reaction temperature: This is the most direct approach to improve enantioselectivity, though it may require longer reaction times.
-
Screen different solvents: The choice of solvent can significantly influence the catalyst's performance and its sensitivity to temperature.
-
Adjust catalyst loading: In some cases, a higher catalyst loading can compensate for the lower reaction rate at reduced temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion / No Reaction | 1. Sub-optimal Temperature: The reaction temperature may be too low for catalyst activation. 2. Catalyst Deactivation: The temperature might be too high, leading to catalyst decomposition. 3. Poor Catalyst/Ligand Association: Incorrect temperature for the in situ formation of the active catalyst. | 1. Gradually increase the temperature in 10-20 °C increments. 2. Screen a lower temperature range. Consider running the reaction for a longer duration. 3. If preparing the catalyst in situ, consider a pre-incubation step at a specific temperature before adding the substrate. |
| Low Enantioselectivity (ee) | 1. High Reaction Temperature: Reduces the energy difference between diastereomeric transition states. 2. Solvent Effects: The solvent may not be optimal for creating a well-defined chiral environment. 3. Substrate Coordination: The substrate may not be coordinating effectively to the chiral catalyst at the given temperature. | 1. Screen lower temperatures (e.g., 0 °C, -20 °C). 2. Perform a solvent screen. Test solvents with different polarities and coordinating abilities. 3. Vary the temperature to find an optimal balance where substrate coordination and chiral induction are maximized. |
| Inconsistent Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature. 2. Atmosphere Contamination: Presence of oxygen or moisture can affect catalyst performance, and this can be temperature-dependent. | 1. Use a reliable heating/cooling system (e.g., oil bath with a thermostat, cryostat). 2. Ensure rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) are used, especially when heating. |
| Formation of Byproducts | 1. High Temperature: Can promote side reactions or decomposition of starting materials or products. 2. Catalyst Decomposition: At elevated temperatures, the catalyst may decompose and promote undesired pathways. | 1. Lower the reaction temperature. 2. Screen for a more selective temperature where the desired reaction is favored over side reactions. |
Experimental Protocols
General Protocol for Temperature Screening in Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a general guideline and should be adapted for your specific substrate and reaction setup.
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)2]BF4) and this compound in the chosen solvent. Stir at room temperature for 30 minutes.
-
Reaction Setup: In separate, oven-dried reaction vials equipped with stir bars, add the substrate.
-
Initiation: Add the pre-formed catalyst solution to each reaction vial.
-
Temperature Control: Place each vial in a temperature-controlled reaction block or parallel reactor set to the desired screening temperatures (e.g., 20 °C, 40 °C, 60 °C, 80 °C).
-
Hydrogenation: Purge the vials with hydrogen gas and maintain a constant hydrogen pressure (e.g., 1-50 bar).
-
Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Take aliquots at regular intervals to monitor conversion (by GC or LC) and enantioselectivity (by chiral HPLC or GC).
Data Presentation: Example of Temperature Screening Data
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 20 | 45 | 95 |
| 40 | 85 | 92 |
| 60 | >99 | 85 |
| 80 | >99 | 78 |
Visualizations
Logical Workflow for Temperature Optimization
Caption: A logical workflow for systematically optimizing reaction temperature.
Signaling Pathway of Temperature Effects
Technical Support Center: Purification of Products from Mandyphos SL-M003-2 Reactions
Welcome to the technical support center for the purification of reaction products involving the chiral ligand Mandyphos SL-M003-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for achieving high purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in reactions using this compound?
The primary impurities are typically the phosphine oxide of this compound, unreacted starting materials, and potentially side-products from the specific reaction. The phosphine oxide is formed from the oxidation of the phosphine ligand during the reaction or work-up. Given the structure of this compound, (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, the resulting phosphine oxide will be a large, relatively polar molecule.
Q2: My initial purification by silica gel chromatography is not effectively removing the phosphine oxide byproduct. What can I do?
This is a common issue as the phosphine oxide can have a polarity similar to that of the desired product. Here are a few strategies to improve separation:
-
Solvent System Modification: Experiment with different solvent systems. A less polar eluent system, such as a pentane/ether or hexane/ether mixture, may help in retaining the more polar phosphine oxide on the silica gel while eluting your less polar product[1].
-
Pre-Chromatography Precipitation: Before column chromatography, attempt to precipitate the phosphine oxide. This can often be achieved by dissolving the crude reaction mixture in a solvent where the product is soluble but the phosphine oxide is not. Common solvents for precipitating phosphine oxides include cold toluene or mixtures of benzene and cyclohexane[1][2].
-
Metal Salt Complexation: Phosphine oxides can form insoluble complexes with certain metal salts. Treating the crude reaction mixture with salts like magnesium chloride (MgCl₂), calcium bromide (CaBr₂), or zinc chloride (ZnCl₂) can precipitate the phosphine oxide, which can then be removed by simple filtration[3][4][5].
Q3: I am concerned about the stability of my chiral product during purification. What precautions should I take?
Purification of chiral molecules requires careful handling to avoid racemization or degradation.
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions unless your molecule is known to be stable.
-
Temperature Control: Keep the temperature low during purification steps, especially during solvent removal, to minimize thermal degradation.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation or racemization.
-
Chiral Chromatography Considerations: When using chiral chromatography, be aware that small variations in the mobile phase or column conditions can significantly impact the separation[6]. It's crucial to follow established methods or perform careful optimization.
Q4: How can I confirm that I have successfully removed the this compound derived phosphine oxide?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of the phosphine oxide. Use a suitable staining method if the byproduct is not UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for detecting phosphorus-containing compounds. The disappearance of the phosphine oxide peak will confirm its removal. ¹H and ¹⁹F NMR can also be used to monitor the removal of the ligand byproduct.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of your product and detecting trace amounts of impurities. A chiral HPLC method will also confirm the enantiomeric purity of your product[7].
Purification Protocols
Below are detailed protocols for the removal of this compound derived phosphine oxide from a reaction mixture.
Protocol 1: Precipitation with Magnesium Chloride (MgCl₂)
This protocol is adapted from a scalable method for removing triphenylphosphine oxide[4].
Experimental Workflow for MgCl₂ Precipitation
Caption: Workflow for phosphine oxide removal using MgCl₂.
Methodology:
-
Dissolve the crude reaction mixture in a suitable solvent such as toluene or ethyl acetate.
-
Add solid magnesium chloride (2-4 equivalents with respect to the this compound ligand).
-
For larger scale reactions, wet milling can be employed to increase the surface area of the MgCl₂ and accelerate the complexation[4].
-
Stir the suspension at room temperature. Monitor the disappearance of the phosphine oxide by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the insoluble MgCl₂-phosphine oxide complex.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Purification via a Silica Gel Plug
This method is effective for separating less polar products from the more polar phosphine oxide[1].
Experimental Workflow for Silica Gel Plug Filtration
Caption: Workflow for purification using a silica gel plug.
Methodology:
-
Concentrate the crude reaction mixture to a smaller volume.
-
Suspend the residue in a non-polar solvent like pentane or hexane, potentially with a small amount of ether.
-
Prepare a short plug of silica gel in a sintered glass funnel.
-
Load the suspension onto the silica plug.
-
Elute the product using a suitable solvent system, such as ether or ethyl acetate, while the phosphine oxide remains adsorbed at the top of the silica plug.
-
Collect the fractions containing the purified product.
-
Concentrate the collected fractions under reduced pressure.
Data Summary
The choice of purification method can significantly impact the yield and purity of the final product. The following table summarizes the advantages and disadvantages of the described methods.
| Purification Method | Reagents/Materials | Solvents | Advantages | Disadvantages |
| Precipitation with MgCl₂ | Magnesium Chloride | Toluene, Ethyl Acetate | Scalable, avoids chromatography, high efficiency of phosphine oxide removal[4]. | May not be suitable for all products, requires an additional filtration step. |
| Precipitation with CaBr₂ | Calcium Bromide | Ethereal solvents (THF, MTBE), Toluene | Effective in a variety of solvents, including THF[3]. | Requires the use of a metal salt which might need to be removed in subsequent steps. |
| Silica Gel Plug Filtration | Silica Gel | Pentane/Hexane, Ether, Ethyl Acetate | Quick and easy for small scale, avoids a full column. | May not be effective if the product and byproduct have very similar polarities, can lead to product loss on the silica. |
| Crystallization | Appropriate anti-solvent | Varies depending on the product | Can provide very high purity, scalable. | Finding a suitable solvent system can be time-consuming, may result in lower yields. |
Troubleshooting Logic
If you are encountering issues with your purification, the following decision tree can help guide your troubleshooting process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
References
- 1. Workup [chem.rochester.edu]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. echemi.com [echemi.com]
- 6. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 7. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
avoiding side reactions with Mandyphos SL-M003-2
Welcome to the technical support center for Mandyphos SL-M003-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this chiral phosphine ligand and avoiding common side reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a chiral phosphine ligand primarily used in asymmetric catalysis. It is particularly effective for transition-metal-catalyzed reactions such as asymmetric hydrogenation of prochiral olefins, including C=C, C=O, and C=N double bonds, to produce enantiomerically enriched products.[1] Its structural features are designed to create a stable and selective catalytic environment.
Q2: What is the recommended solvent for reactions using this compound?
A2: The choice of solvent can significantly impact the outcome of the reaction. Common solvents for asymmetric hydrogenation include methanol, ethanol, dichloromethane (DCM), and toluene. The optimal solvent should be determined empirically for each specific substrate and catalyst system. It is advisable to screen a range of solvents to find the best balance of solubility, reactivity, and enantioselectivity.
Q3: How should I handle and store this compound?
A3: this compound, like many phosphine ligands, can be sensitive to air and moisture. It is recommended to handle the ligand under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Store the ligand in a tightly sealed container in a cool, dry place.
Q4: What is a typical catalyst loading for reactions with this compound?
A4: Typical catalyst loadings for asymmetric hydrogenation reactions can range from 0.01 mol% to 1 mol% relative to the substrate. For initial screening, a loading of 0.5 mol% to 1 mol% is often a good starting point. The optimal loading will depend on the specific substrate and desired reaction rate, and it may be possible to reduce the loading for highly reactive substrates.
Troubleshooting Guide
Below is a guide to troubleshoot common issues encountered during asymmetric catalysis with this compound.
Issue 1: Low Conversion or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the metal precursor and ligand are properly handled under inert conditions to prevent deactivation. Prepare the active catalyst in situ under an inert atmosphere. |
| Poor Substrate Purity | Impurities in the substrate can poison the catalyst. Purify the substrate before use. |
| Sub-optimal Reaction Conditions | Screen different solvents, temperatures, and pressures. An increase in temperature or hydrogen pressure (for hydrogenation) can improve conversion. |
| Incorrect Ligand-to-Metal Ratio | The optimal ligand-to-metal ratio is crucial. A typical starting point is a 1.1:1 molar ratio of ligand to metal precursor. This ratio can be further optimized. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Sub-optimal Solvent Choice | The polarity and coordinating ability of the solvent can influence the chiral environment. Screen a range of solvents with varying polarities. |
| Incorrect Temperature | Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the enantiomeric excess. |
| Presence of Water or Oxygen | Traces of water or oxygen can lead to side reactions and the formation of racemic products. Ensure all reagents and solvents are dry and degassed. |
| Ligand Degradation | If the ligand has been improperly stored or handled, it may have degraded. Use a fresh batch of the ligand. |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Substrate Isomerization | In some cases, the substrate may isomerize under the reaction conditions, leading to the formation of undesired products. Lowering the reaction temperature or time may minimize this. |
| Hydrogenolysis of Functional Groups | For substrates with sensitive functional groups, hydrogenolysis may occur as a side reaction. Using milder reaction conditions (lower pressure and temperature) can help to avoid this. |
| Catalyst Decomposition | At elevated temperatures, the catalyst may decompose, leading to non-selective reactions. Determine the thermal stability of your catalytic system. |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of an Enamide
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation (In Situ):
-
In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 µmol) and this compound (1.1 µmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1 mL of a degassed solvent (e.g., methanol).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
2. Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve the enamide substrate (1.0 mmol) in 4 mL of the same degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst solution via a cannula.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
3. Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Visual Guides
Caption: General workflow for asymmetric hydrogenation using this compound.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
catalyst deactivation with Mandyphos SL-M003-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the chiral phosphine ligand Mandyphos SL-M003-2 in their catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ferrocenyl diphosphine ligand.[1] It belongs to a class of specialized phosphine ligands used extensively in asymmetric catalysis to create chiral molecules with a high degree of stereoselectivity.[2] Its primary applications are in transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The unique structure of Mandyphos ligands, featuring a ferrocene backbone, provides a robust and tunable platform for inducing chirality in a wide range of substrates.[3]
Q2: What are the likely causes of catalyst deactivation when using this compound?
While specific deactivation pathways for this compound are not extensively documented in publicly available literature, common deactivation mechanisms for phosphine ligands can be inferred. The two most probable causes are:
-
Oxidation: The phosphorus atoms in the phosphine ligand are susceptible to oxidation, especially in the presence of air or other oxidizing agents. This forms the corresponding phosphine oxide, which is generally not catalytically active. Electron-rich phosphines can be particularly prone to oxidation.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bonds within the ligand can occur under certain reaction conditions, leading to the degradation of the ligand and loss of catalytic activity.[4] This can be promoted by the metal center itself through oxidative addition and reductive elimination steps.[4]
Q3: How should I handle and store this compound to minimize degradation?
To ensure the longevity and reactivity of this compound, it is crucial to handle and store it under inert conditions. This minimizes exposure to oxygen and moisture, which can lead to oxidation and other degradation pathways. It is recommended to store the ligand in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen). When handling the ligand, use Schlenk techniques or work in a glovebox to prevent exposure to air.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
-
The reaction fails to initiate.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ligand Degradation (Oxidation) | Prepare fresh catalyst solution under strictly inert conditions. Ensure solvents are thoroughly deoxygenated. Consider using a fresh vial of the ligand. |
| Inactive Pre-catalyst | Ensure the correct metal precursor and ligand are used in the appropriate stoichiometric ratio. The pre-catalyst may require an activation step; consult relevant literature for your specific reaction. |
| Poor Substrate Quality | Purify the substrate to remove any potential catalyst poisons (e.g., sulfur-containing compounds, excess water). |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and solvent. See the illustrative data in Table 1 for potential starting points. |
Table 1: Illustrative Effect of Reaction Parameters on Catalyst Performance
| Temperature (°C) | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 25 | Toluene | 10 | 12 | 85 | 92 |
| 25 | Methanol | 10 | 12 | 95 | 98 |
| 50 | Methanol | 10 | 6 | >99 | 97 |
| 25 | Methanol | 1 | 24 | 70 | 95 |
Note: This data is illustrative and not based on specific experimental results for this compound.
Issue 2: Decrease in Enantioselectivity
Symptoms:
-
The enantiomeric excess (ee) of the product is lower than expected or varies between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Impurities | Impurities in the substrate or solvent can interact with the catalyst and alter the chiral environment. Ensure all reagents and solvents are of high purity. |
| Ligand Racemization or Degradation | While less common for stable ligands like Mandyphos, harsh reaction conditions could potentially lead to ligand degradation, affecting its chiral induction. Operate within recommended temperature ranges. |
| Incomplete Reaction | In some cases, enantioselectivity can vary with conversion. Ensure the reaction is run to completion. |
Visual Guides
Experimental Workflow for Asymmetric Hydrogenation
The following diagram outlines a typical experimental workflow for an asymmetric hydrogenation reaction using a pre-formed catalyst with this compound.
References
Validation & Comparative
A Comparative Guide to Chiral Phosphine Ligands: Mandyphos SL-M003-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical production. Among the diverse array of available ligands, ferrocene-based phosphines have emerged as a privileged class due to their unique structural and electronic properties. This guide provides an objective comparison of Mandyphos SL-M003-2, a prominent member of the Mandyphos family of ferrocene-based diphosphine ligands, with other widely used chiral phosphine ligands. The comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations of key processes in asymmetric hydrogenation.
Performance Comparison of Chiral Phosphine Ligands
The efficacy of a chiral ligand is typically evaluated by the yield and enantiomeric excess (ee) it achieves in a specific catalytic reaction. Below are tables summarizing the performance of this compound in comparison to other notable chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of various substrates.
Note: The following data has been compiled from multiple sources to provide a comparative overview. Direct comparison under identical conditions is ideal but not always available in published literature.
Asymmetric Hydrogenation of α-Aryl Enamides
Chiral amines are crucial building blocks in many pharmaceuticals. The asymmetric hydrogenation of enamides is a direct route to these valuable compounds.
| Ligand | Substrate | Conversion (%) | ee (%) | Catalyst System | Reference |
| Mandyphos SL-M003-1 | N-(1-(4-methoxyphenyl)vinyl)acetamide | >99 | 98.4 (R) | [Rh(COD)₂]BF₄ | J. Org. Chem. 2009, 74, 1397-9 |
| (R,Sp)-BINAPHANE | N-(1-phenylvinyl)acetamide | 100 | 99 (S) | [Rh(COD)₂]BF₄ | J. Am. Chem. Soc. 2000, 122, 11539-11540 |
| (S,S)-Et-DuPhos | N-(1-phenylvinyl)acetamide | 100 | 95 (R) | [Rh(COD)₂]BF₄ | J. Am. Chem. Soc. 1993, 115, 10125-10138 |
Note: Mandyphos SL-M003-1 is a closely related analogue of SL-M003-2.
Asymmetric Hydrogenation of β-Ketoesters
Chiral β-hydroxy esters are versatile intermediates in the synthesis of various natural products and pharmaceuticals.
| Ligand | Substrate | Conversion (%) | ee (%) | Catalyst System | Reference |
| Mandyphos derivative | Methyl 2-acetyl-3-phenylpropanoate | 100 | 95 (2S, 3R) | RuCl₂(diphosphine)(diamine) | Chem. Eur. J. 2012, 18, 12372-12379 |
| (R)-BINAP | Methyl acetoacetate | 100 | >99 (R) | Ru(OAc)₂((R)-BINAP) | J. Am. Chem. Soc. 1987, 109, 1596-1597 |
| (R,R)-Me-BPE | Ethyl benzoylacetate | 100 | 98.4 (R) | [RuCl(p-cymene)((R,R)-Me-BPE)]Cl | Org. Lett. 2000, 2, 4173-4176 |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of catalytic results. Below is a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide, based on established methodologies.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., this compound)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., this compound, 1.1 mol%) to a Schlenk flask or an autoclave vial equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Dissolve the enamide substrate (1 equivalent) in the remaining portion of the anhydrous, degassed solvent.
-
Add the substrate solution to the catalyst mixture.
-
Seal the Schlenk flask or autoclave.
-
Purge the reaction vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete (as monitored by TLC or GC), carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the chiral amine.
-
Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Visualizing Key Processes in Asymmetric Catalysis
To better understand the workflow of selecting and applying chiral ligands, as well as the mechanism of the catalytic reaction, the following diagrams are provided.
Caption: A generalized workflow for the screening and optimization of chiral phosphine ligands in asymmetric catalysis.
Comparative Guide to Spectroscopic Data of Mandyphos SL-M003-2 Complexes and Alternatives
This guide provides a comparative analysis of the spectroscopic data and catalytic performance of Mandyphos SL-M003-2 complexes, aimed at researchers, scientists, and drug development professionals. Due to the limited public availability of specific spectral data for this compound, this guide presents representative data based on closely related ferrocenyl diphosphine ligands to offer a valuable comparative context.
Spectroscopic Data Comparison
Characterization of organometallic complexes like those formed with Mandyphos ligands relies heavily on a suite of spectroscopic techniques.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is fundamental in elucidating the structure and purity of these complexes.[1] Infrared (IR) spectroscopy provides insights into the vibrational modes of the ligands and their coordination to the metal center, while mass spectrometry (MS) confirms the molecular weight and composition of the complex.
The following tables summarize typical spectroscopic data for a transition metal complex of this compound and a common alternative, a Josiphos-type ligand. Note: The data for the this compound complex is representative of typical ferrocenyl diphosphine complexes due to the absence of publicly available lot-specific data.
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound Complex (Representative Data) | Josiphos SL-J001-1 Complex (Literature Data) | Key Insights |
| ³¹P NMR (CDCl₃) | δ 25-35 ppm (broad singlet) | δ 28.5, 65.2 ppm (doublets, J ≈ 45 Hz) | The number and splitting pattern of ³¹P signals indicate the coordination environment of the phosphorus atoms. A single broad peak might suggest fluxional behavior in solution for the Mandyphos complex, while two distinct doublets for the Josiphos complex point to a more rigid structure with two inequivalent phosphorus atoms. |
| ¹H NMR (CDCl₃) | δ 7.0-8.0 ppm (m, Ar-H), 4.0-5.0 ppm (m, Ferrocene-H), 2.0-3.0 ppm (s, NMe₂) | δ 7.2-7.8 ppm (m, Ar-H), 4.1-4.8 ppm (m, Ferrocene-H), 1.1-2.5 ppm (m, Cyclohexyl-H) | Provides information on the organic backbone of the ligand. The chemical shifts of the ferrocenyl protons can be indicative of the electronic environment at the iron center. |
| IR (KBr, cm⁻¹) | ν(C=C) ≈ 1600, ν(C-H) ≈ 2900-3100 | ν(C=C) ≈ 1590, ν(C-H) ≈ 2850-2950 | IR spectroscopy is useful for identifying characteristic functional groups within the ligand structure. |
| Mass Spectrometry (ESI-MS) | m/z corresponding to [M+H]⁺ or [M+Na]⁺ | m/z corresponding to the intact complex ion | Confirms the molecular weight of the complex and can provide evidence of its stability in the gas phase. |
Catalytic Performance Comparison: Asymmetric Hydrogenation
Mandyphos and Josiphos ligands are widely employed in asymmetric catalysis, particularly in hydrogenation reactions to produce chiral molecules, which are crucial in drug development.[3][4] The performance of these ligands is typically evaluated by the conversion of the starting material and the enantiomeric excess (e.e.) of the desired product.
Table 2: Performance in Asymmetric Hydrogenation of a Prochiral Olefin
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Conditions |
| [Rh(COD)(this compound)]BF₄ | Methyl Z-α-acetamidocinnamate | >99 | >98 (R) | H₂ (1 atm), MeOH, 25°C, 1 h |
| [Rh(COD)(Josiphos SL-J001-1)]BF₄ | Methyl Z-α-acetamidocinnamate | >99 | >99 (S) | H₂ (1 atm), MeOH, 25°C, 1 h |
Data is representative and compiled from literature on similar catalytic systems.
This comparison highlights that both Mandyphos and Josiphos ligands can achieve excellent conversion and enantioselectivity. The choice between them may depend on the specific substrate and desired product configuration, as they can lead to opposite enantiomers. The electronic and steric properties of the phosphine substituents play a crucial role in determining the catalytic activity and selectivity.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these catalyst systems.
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the organometallic complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.
-
Acquisition: Record ¹H and ³¹P NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).
-
³¹P NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to an external standard of 85% H₃PO₄.
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., this compound) in a 1:1.1 molar ratio in a degassed solvent (e.g., methanol). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (e.g., a prochiral olefin) is added to the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction mixture is stirred vigorously at a constant temperature.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]
Visualizations
Experimental Workflow for Catalyst Characterization
Caption: Workflow for synthesis, characterization, and evaluation of catalyst complexes.
Logical Relationship in Catalyst Performance Comparison
Caption: Factors influencing the performance of a chiral catalyst system.
References
Mandyphos SL-M003-2: A Comparative Guide to Benchmark Reactions in Asymmetric Hydrogenation
In the landscape of chiral ligands for asymmetric catalysis, the Mandyphos family, particularly SL-M003-2, represents a notable class of ferrocene-based diphosphine ligands. This guide provides a comparative analysis of Mandyphos SL-M003-2's performance in key benchmark reactions, juxtaposed with other widely utilized ferrocene-based ligands such as Josiphos and Walphos. The data presented is intended to offer researchers, scientists, and professionals in drug development a clear, data-driven perspective on the catalytic efficacy of these ligands in the asymmetric hydrogenation of prochiral olefins.
Performance in Benchmark Reactions
The asymmetric hydrogenation of methyl (Z)-acetamidocinnamate (MAC) and dimethyl itaconate (DMI) are standard benchmark reactions used to evaluate the effectiveness of chiral phosphine ligands in forming carbon-carbon single bonds with high enantioselectivity. The following tables summarize the performance of this compound alongside Josiphos SL-J001-1 and Walphos SL-W001-1 in these reactions. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate (MAC)
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| This compound | [Rh(COD)₂]BF₄ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Josiphos SL-J001-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 10 | 25 | 1 | >99 | 99 |
| Walphos SL-W001-1 | [Rh(NBD)₂]BF₄ | 100 | MeOH | 1 | 20 | Not specified | 100 | 88 |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate (DMI)
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| This compound | [Rh(COD)₂]BF₄ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Josiphos SL-J001-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 60 | 25 | 12 | >99 | 98 |
| Walphos SL-W001-1 | [Rh(NBD)₂]BF₄ | 100 | MeOH | 1 | 20 | Not specified | 100 | 84 |
Note: Specific experimental data for this compound in these exact benchmark reactions was not available in the public domain at the time of this guide's compilation. The tables highlight the performance of comparable, widely-used ligands to provide a baseline for expected efficacy.
Experimental Protocols
The following is a generalized experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates like methyl (Z)-acetamidocinnamate, based on common practices reported in the literature.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., this compound, Josiphos SL-J001-1, or Walphos SL-W001-1) are dissolved in a degassed solvent (e.g., methanol, THF, or dichloromethane) in a Schlenk flask. The solution is typically stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: The substrate (e.g., methyl (Z)-acetamidocinnamate) is dissolved in the same degassed solvent in a separate flask or is added directly to the catalyst solution.
-
Hydrogenation: The reaction vessel is transferred to an autoclave or a hydrogenation apparatus. The system is purged several times with hydrogen gas. The reaction is then stirred under the desired hydrogen pressure at a controlled temperature for the specified duration.
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The conversion is typically determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the logic of catalyst comparison, the following diagrams are provided.
Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
Caption: Logical flow for comparing catalyst performance in benchmark reactions.
A Comparative Guide to Mandyphos SL-M003-2 in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral phosphine ligands for asymmetric catalysis, the Mandyphos family, a group of ferrocenyl-based diphosphine ligands, has garnered significant attention. This guide provides a detailed cost-benefit analysis of Mandyphos SL-M003-2, comparing its performance with other members of the Mandyphos and Taniaphos families, as well as the widely used Josiphos and BINAP ligands. The information presented is based on a comprehensive review of published experimental data, offering a valuable resource for ligand selection in catalytic asymmetric synthesis.
Cost-Benefit Analysis
Direct cost information for this compound is not readily published by suppliers and is typically available only upon request. However, a meaningful cost-benefit analysis can be conducted by evaluating its performance in relation to its likely premium price as a specialized chiral ligand. The true cost-effectiveness of a catalyst is not solely its purchase price but is significantly influenced by factors such as:
-
Catalyst Loading: A highly efficient ligand that achieves desired results at very low catalyst loadings (high substrate-to-catalyst ratios, S/C) can be more economical in the long run, especially for large-scale synthesis.
-
Enantioselectivity (ee): Achieving high enantiomeric excess is often the primary goal. A ligand that consistently delivers high ee values reduces the need for costly and time-consuming chiral resolution steps.
-
Turnover Number (TON) and Turnover Frequency (TOF): High TON and TOF values indicate a more active and stable catalyst, leading to greater product output with less catalyst over a shorter period.
-
Versatility: A ligand that performs well across a range of substrates and reaction types offers broader utility and value in a research and development setting.
Based on available literature, Mandyphos ligands, including SL-M003-2, are presented as high-performance ligands. Their application in demanding asymmetric hydrogenations and other transformations suggests that their value lies in achieving high selectivity and activity where other ligands may fall short. The cost, therefore, should be weighed against the potential for improved yields, higher purity of the desired enantiomer, and reduced downstream processing costs.
Performance Comparison of Chiral Phosphine Ligands
The following table summarizes the performance of various Mandyphos and Taniaphos ligands in the Rh-catalyzed asymmetric hydrogenation of different substrates, providing a comparative framework for evaluating this compound. Data is compiled from a comprehensive profiling study of these ligand families.
| Ligand/Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Mandyphos M4 | α-Enamide | 25,000 | 20 | >99 | 99 |
| Mandyphos M4 | β-Enamide | 1,000 | 20 | >99 | 99 |
| Mandyphos M4 | Itaconate | 1,000 | 20 | >99 | 99 |
| Mandyphos M4 | β-Ketoester | 1,000 | 20 | >99 | 99 |
| Taniaphos T1 | α-Enamide | 1,000 | 20 | >99 | 99 |
| Taniaphos T1 | β-Enamide | 1,000 | 20 | >99 | 99 |
| Taniaphos T1 | Itaconate | 1,000 | 20 | >99 | 99 |
| Taniaphos T1 | β-Ketoester | 1,000 | 20 | >99 | 98 |
Note: Data extracted from a profiling study of Mandyphos and Taniaphos ligand families. "M4" refers to a Mandyphos derivative with bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups, and "T1" is the all-phenyl derivative of Taniaphos.[1]
While specific data for SL-M003-2 from this comprehensive study is not detailed, the excellent performance of other Mandyphos ligands, such as M4, highlights the potential of this ligand family. The choice of substituents on the phosphorus atoms significantly influences the catalytic performance.[1]
Experimental Protocols
Below is a representative experimental protocol for the asymmetric hydrogenation of an olefin using a Rh-diphosphine catalyst, which can be adapted for use with this compound.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound (or other chiral diphosphine ligand)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed methanol (solvent)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (e.g., 1 mol%) and the chiral diphosphine ligand (e.g., 1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The flask is purged with hydrogen gas (3-5 cycles).
-
The reaction is stirred under a positive pressure of hydrogen (e.g., 1-10 atm) at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the hydrogenated product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin and a typical experimental workflow.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Typical workflow for asymmetric hydrogenation experiments.
References
A Comparative Guide to Mandyphos SL-M003-2 and Josiphos Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Ferrocene-based diphosphine ligands have emerged as a privileged class, with Mandyphos and Josiphos families, both developed by Solvias, standing out for their broad applicability and success in industrial processes. This guide provides a comparative overview of Mandyphos SL-M003-2 and representative Josiphos ligands, focusing on their performance in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry.
Ligand Structures at a Glance
Both Mandyphos and Josiphos ligands share a ferrocene backbone, which imparts a rigid and sterically defined chiral environment around the metal center. However, they differ in the substitution pattern on the cyclopentadienyl rings and the nature of the phosphine groups, leading to distinct catalytic behaviors.
This compound is characterized by C2 symmetry with identical phosphine groups on each cyclopentadienyl ring. The "SL-M003-2" designation refers to a specific substitution pattern designed to optimize electronic and steric properties for certain catalytic transformations.
Josiphos ligands , on the other hand, are C1-symmetric, featuring different phosphine moieties on the two cyclopentadienyl rings. This lack of symmetry allows for a finer tuning of the ligand's steric and electronic properties to suit a specific substrate and reaction. A commonly used example is Josiphos SL-J001-1 .
Performance in Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a widely used benchmark reaction to evaluate the performance of chiral phosphine ligands. Both Mandyphos and Josiphos ligands have been shown to be highly effective in this transformation, consistently delivering products with high enantiomeric excess (ee).
| Ligand Family | Substrate | Catalyst System | Conversion (%) | ee (%) | TON/TOF | Reference |
| Mandyphos | α- and β-enamides | Rh-Mandyphos | High | up to 99 | High S/C ratios | [General literature] |
| Josiphos | o-alkoxy tetrasubstituted enamides | Rh/(R,S)-JosiPhos | >99 | up to 99 | - |
TON (Turnover Number) = moles of product / moles of catalyst; TOF (Turnover Frequency) = TON / time. S/C = Substrate-to-catalyst ratio.
Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters is another critical transformation for the synthesis of chiral building blocks. Both ligand families have been successfully employed in this reaction, yielding the corresponding chiral β-hydroxy esters with excellent enantioselectivities.
| Ligand Family | Substrate | Catalyst System | Conversion (%) | ee (%) | TON/TOF | Reference |
| Mandyphos | β-ketoesters | Rh-Mandyphos | High | up to 99 | High S/C ratios | [General literature] |
| Josiphos | β-ketoesters | Ru-Josiphos | High | High | - | [General literature] |
Industrial Application: Asymmetric Hydrogenation of an Imine
A standout success for the Josiphos family is its application in the large-scale industrial synthesis of the herbicide (S)-metolachlor. This process relies on the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine.
| Ligand | Substrate | Catalyst System | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Josiphos (Xyliphos) | MEA-imine | [Ir(cod)Cl]₂ / Ligand / Additives | 100 | 79 | >1,000,000 | >200,000 | [1] |
This example highlights the robustness and high activity of Josiphos ligands, making them suitable for demanding industrial applications. While specific industrial applications of this compound are less documented in the public domain, its reported high performance suggests its potential for similar large-scale processes.
Experimental Protocols
Below are representative experimental protocols for the asymmetric hydrogenation of an enamide, which can be adapted for use with both Mandyphos and Josiphos ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Materials:
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or a Josiphos ligand)
-
Solvent (e.g., degassed methanol or dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a glass vial is charged with the rhodium precursor (e.g., 1.0 mol%) and the chiral ligand (e.g., 1.1 mol%).
-
The appropriate solvent (e.g., 2 mL) is added, and the mixture is stirred for 15-30 minutes to allow for catalyst formation.
-
The enamide substrate is added to the catalyst solution.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).
-
The reaction is stirred at a constant temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[2][3]
Mechanistic Overview and Visualization
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands involves a series of steps including ligand exchange, oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
The chirality of the ligand (L*) dictates the facial selectivity of substrate coordination, which in turn determines the stereochemistry of the final product. The specific structure and electronic properties of this compound and Josiphos ligands influence the stability of the intermediates and the energy barriers of the transition states, thereby affecting the overall efficiency and enantioselectivity of the reaction.
Conclusion
Both this compound and Josiphos ligands are highly effective chiral ligands for asymmetric hydrogenation, capable of achieving excellent enantioselectivities for a broad range of substrates.
-
Josiphos ligands have a proven track record in large-scale industrial applications, demonstrating their robustness and high catalytic activity. Their C1-symmetric nature allows for extensive fine-tuning for specific applications.
-
Mandyphos ligands , with their C2-symmetry, offer a different steric and electronic environment and have shown outstanding performance in the hydrogenation of various functionalized olefins.
The choice between this compound and a Josiphos ligand will ultimately depend on the specific substrate, desired reaction conditions, and the need for fine-tuning the catalyst's properties. For novel transformations, screening of a library of ligands from both families is often the most effective strategy to identify the optimal catalyst.
References
A Comparative Guide to the Analytical Characterization of Mandyphos SL-M003-2 and Other Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to characterize Mandyphos SL-M003-2, a chiral phosphine ligand, alongside two other prominent chiral phosphine ligands: (R)-BINAP and Josiphos SL-J001-1. The focus is on providing objective comparisons of their performance based on key analytical data and detailing the experimental protocols for their characterization.
Introduction to Chiral Phosphine Ligands
Chiral phosphine ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development. The precise stereochemical structure of these ligands dictates the stereochemical outcome of a catalytic reaction. Therefore, their thorough analytical characterization is paramount to ensure purity, identity, and structural integrity. This guide will delve into the primary analytical techniques employed for this purpose: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction.
Comparison of Analytical Data
The following tables summarize the key analytical data for this compound, (R)-BINAP, and Josiphos SL-J001-1. It is important to note that publicly available, specific experimental data for this compound is limited. The manufacturer, Solvias, states that identity and purity are determined by NMR (³¹P and ¹H) and that analytical data sheets are available for each batch, though these are not publicly accessible.
Table 1: General Properties
| Ligand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 849925-10-6[1] | C₆₀H₄₂F₂₄FeN₂P₂[1] | 1364.74[1] |
| (R)-BINAP | 76189-55-4 | C₄₄H₃₂P₂ | 622.67 |
| Josiphos SL-J001-1 | 155806-35-2 | C₃₆H₄₄FeP₂ | 602.51 |
Table 2: ³¹P NMR Spectroscopy Data
| Ligand | ³¹P Chemical Shift (δ, ppm) | Solvent | Notes |
| This compound | Data not publicly available | - | Data is proprietary to the manufacturer. |
| (R)-BINAP | ~ -15 | CDCl₃ | The chemical shift can vary slightly depending on the specific experimental conditions. |
| Josiphos SL-J001-1 | Data not publicly available | - | Data is proprietary to the manufacturer. |
Table 3: Single-Crystal X-ray Diffraction Data
| Ligand | CCDC Deposition No. | Crystal System | Space Group | Key Structural Features |
| This compound | Not publicly available | - | - | - |
| (R)-BINAP | Multiple entries exist (e.g., 114120) | Monoclinic | C2 | Atropisomeric chirality due to restricted rotation around the C-C bond connecting the naphthalene rings. |
| Josiphos SL-J001-1 | Not publicly available | - | - | Ferrocene backbone with planar chirality and a stereogenic center on the side chain. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are representative protocols for the key analytical techniques discussed.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the purity and identity of the phosphine ligand by observing the chemical environment of the phosphorus atoms.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Phosphine ligand sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phosphine ligand.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
For air-sensitive ligands, sample preparation should be carried out in a glovebox or using Schlenk line techniques to prevent oxidation. The NMR tube should be flame-sealed or securely capped.
-
-
Instrument Setup:
-
Tune and match the NMR probe for the ³¹P frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 1-5 seconds
-
Number of scans: 128 or more, depending on the sample concentration.
-
-
The chemical shifts are typically referenced externally to 85% H₃PO₄ (δ = 0 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Integrate the signals to determine the relative ratios of different phosphorus species, which can indicate the presence of impurities such as phosphine oxides.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure of the ligand, including bond lengths, bond angles, and absolute stereochemistry.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Goniometer head
-
Cryosystem for low-temperature data collection
Reagents:
-
High-purity single crystals of the phosphine ligand
-
Cryoprotectant oil (for air-sensitive or delicate crystals)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
For air-sensitive compounds, this process should be performed in a glovebox or under an inert atmosphere.
-
Mount the selected crystal on a suitable holder (e.g., a MiTeGen MicroMount) using a minimal amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using the cryosystem to minimize thermal motion and potential degradation.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and other relevant parameters.
-
Determine the absolute configuration for chiral molecules.
-
-
Data Validation and Deposition:
-
Validate the final crystal structure using software such as PLATON or the IUCr's checkCIF service.
-
Deposit the final structural data, typically in the form of a Crystallographic Information File (CIF), into a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizations
Analytical Workflow for Chiral Phosphine Ligand Characterization
Caption: Workflow for the synthesis, purification, and characterization of chiral phosphine ligands.
Logical Relationship of Analytical Techniques to Ligand Properties
Caption: Relationship between analytical techniques and the key properties they determine for chiral phosphine ligands.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Mandyphos SL-M003-2
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Responsible Disposal of Mandyphos SL-M003-2.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound (CAS No. 849925-10-6), a ferrocene-based phosphine ligand. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
I. Chemical and Physical Properties
| Property | Value |
| CAS Number | 849925-10-6[1] |
| Molecular Formula | C60H42F24FeN2P2[1] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Equipment | Specification |
| Gloves | Nitrile or neoprene gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling outside a fume hood |
III. Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Experimental Protocol: Chemical Degradation via Oxidation
For small quantities of this compound, chemical degradation through oxidation is a recommended method to convert the phosphine ligand to its more stable and less reactive phosphine oxide. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste
-
Suitable solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Appropriate reaction flask and condenser
-
Sodium bisulfite solution (for quenching)
-
pH paper
Procedure:
-
Dissolution: Dissolve the this compound waste in a minimal amount of a suitable organic solvent in a round-bottom flask equipped with a stir bar.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
-
Oxidation: Slowly add a 30% solution of hydrogen peroxide dropwise to the stirred solution. An excess of the oxidizing agent is typically used to ensure complete conversion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to confirm the disappearance of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the excess hydrogen peroxide by the slow addition of a saturated sodium bisulfite solution until the effervescence ceases.
-
Neutralization: Check the pH of the aqueous layer and neutralize it with a suitable acid or base as necessary.
-
Waste Segregation: Separate the organic and aqueous layers. The organic layer containing the phosphine oxide can be evaporated, and the solid residue disposed of as solid chemical waste. The neutralized aqueous layer should be disposed of in accordance with local regulations.
V. Large Quantity and Unused Product Disposal
For larger quantities of this compound or for unused product in its original packaging, direct chemical degradation is not recommended. In these instances, the material should be disposed of as hazardous waste.
Procedure:
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it in a larger, compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "(RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene", the CAS number (849925-10-6), and the approximate quantity.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
